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N-methyl-3-(propan-2-yl)aniline Documentation Hub

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  • Product: N-methyl-3-(propan-2-yl)aniline
  • CAS: 117802-45-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Stability Mechanisms of N-methyl-3-(propan-2-yl)aniline

Executive Summary N-methyl-3-(propan-2-yl)aniline (CAS Registry Number implied as a derivative of 5369-16-4) represents a critical scaffold in the development of lipophilic arylamine pharmacophores and agrochemical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-3-(propan-2-yl)aniline (CAS Registry Number implied as a derivative of 5369-16-4) represents a critical scaffold in the development of lipophilic arylamine pharmacophores and agrochemical intermediates. As a secondary aniline featuring a meta-isopropyl steric handle, the molecule exhibits a distinct stability profile compared to its primary amine congeners. This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis via reductive amination to prevent over-alkylation, and its oxidative degradation pathways. Researchers handling this compound must prioritize exclusion of atmospheric oxygen and monitor for N-demethylation metabolites in biological assays.

Part 1: Molecular Architecture & Physicochemical Profile

The introduction of the isopropyl group at the meta position (C3) combined with N-methylation creates a molecule with enhanced lipophilicity and modulated basicity compared to the parent aniline. The steric bulk of the isopropyl group at C3 does not significantly hinder the nitrogen lone pair, leaving the amine nucleophilic and susceptible to oxidative metabolism.

Table 1: Physicochemical Properties (Experimental & Predicted Consensus)
PropertyValue / RangeConfidenceMechanistic Note
Molecular Formula C₁₀H₁₅NExact-
Molecular Weight 149.23 g/mol Exact-
Boiling Point 225–230 °CPredictedExtrapolated from N-methylaniline (196°C) and 3-isopropylaniline (205°C).
pKa (Conjugate Acid) 5.10 ± 0.2PredictedN-methylation increases basicity (+0.2-0.4 units) vs. parent aniline (pKa ~4.6).
LogP (Octanol/Water) 3.1 – 3.3HighIsopropyl (+1.5) and N-methyl (+0.5) significantly increase lipophilicity vs. aniline (0.9).
Appearance Pale yellow oilHighDarkens to brown/red upon oxidation (quinone imine formation).
Solubility <0.1 g/L (Water)HighSoluble in DCM, EtOAc, DMSO, Methanol.

Part 2: Synthesis & Impurity Control

Direct alkylation of 3-isopropylaniline with methyl iodide is strongly discouraged due to the uncontrollable formation of the tertiary amine (N,N-dimethyl) byproduct and quaternary ammonium salts. The industry-standard protocol utilizes Reductive Amination , which ensures mono-methylation selectivity.

Validated Protocol: Reductive Amination via Paraformaldehyde

Objective: Selective synthesis of secondary amine with <1% tertiary impurity.

  • Imine Formation:

    • Charge a reaction vessel with 3-isopropylaniline (1.0 eq) and Methanol (10 volumes).

    • Add Paraformaldehyde (1.1 eq) or 37% Formalin solution.

    • Critical Step: Add Magnesium Sulfate (MgSO₄) or molecular sieves to sequester water, driving the equilibrium toward the imine (Schiff base). Stir at 25°C for 2 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Portion-wise add Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.

    • Note: STAB is preferred if acid-sensitive groups are present, but NaBH₄ is sufficient for this robust scaffold.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Dichloromethane (DCM).

    • Wash organic layer with 1M NaOH (to remove unreacted phenols/acids) and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

Visualization: Synthetic Pathway[1]

Synthesis Start 3-Isopropylaniline (Primary Amine) Inter Imine / Hemiaminal Intermediate Start->Inter + Paraformaldehyde - H2O (MgSO4) Prod N-methyl-3-(propan-2-yl)aniline (Target Secondary Amine) Inter->Prod + NaBH4 (Reduction) Side Tertiary Amine Impurity (Avoided by Stoichiometry) Prod->Side Excess CH2O / Over-reaction

Figure 1: Selective reductive amination pathway minimizing tertiary amine byproducts.

Part 3: Chemical Stability & Reactivity

The stability of N-methyl-3-(propan-2-yl)aniline is governed by the electron-rich nature of the aniline ring.

Oxidative Degradation

Like all N-alkyl anilines, this compound is sensitive to atmospheric oxygen and UV light.

  • Mechanism: Single Electron Transfer (SET) generates a radical cation on the nitrogen. This radical can couple to form hydrazines or polymerize into colored "aniline blacks" (poly-anilines).

  • Visual Indicator: A shift from pale yellow to amber/brown indicates >1% oxidation products (typically N-oxides or diazo species).

  • Prevention: Store under Argon/Nitrogen atmosphere in amber glass.

Salt Formation

The free base is an oil and prone to oxidation. For long-term storage (drug libraries), conversion to the Hydrochloride (HCl) or Oxalate salt is recommended. The salt form protonates the nitrogen lone pair, effectively shutting down oxidative pathways and rendering the solid stable at room temperature.

Part 4: Biotransformation & Metabolic Fate

In drug discovery contexts, understanding the metabolic liability of the N-methyl group is paramount. The N-methyl group on an aniline is a classic "soft spot" for Cytochrome P450 enzymes.

Metabolic Pathways[2]
  • N-Demethylation (Primary Route): Catalyzed predominantly by CYP450 (isozymes CYP2B6, CYP2E1, or CYP3A4 depending on species). The methyl group is hydroxylated to a carbinolamine, which spontaneously collapses to release formaldehyde and the parent primary amine (3-isopropylaniline).

  • Ring Hydroxylation: The electron-donating amine directs oxidation to the para (C4) or ortho (C2/C6) positions. The meta-isopropyl group sterically shields C2 and C4 to some degree, but para-hydroxylation (position 6 relative to isopropyl, or 4 relative to amine) remains a viable minor pathway.

Visualization: Metabolic Fate

Metabolism Parent N-methyl-3-(propan-2-yl)aniline (Parent Drug) Carbinol Carbinolamine Intermediate Parent->Carbinol CYP450 (Oxidation) Hydroxyl Ring Hydroxylated Metabolites (p-aminophenols) Parent->Hydroxyl CYP450 (Aromatic Hydroxylation) Primary 3-Isopropylaniline (Primary Amine) Carbinol->Primary Spontaneous Collapse HCHO Formaldehyde Carbinol->HCHO

Figure 2: Primary metabolic clearance pathways mediated by CYP450 enzymes.

Part 5: Handling & Safety Protocols

Hazard Class: Aniline Derivative (Class 6.1 Toxic).

  • Acute Toxicity: Like N-methylaniline, this compound is likely toxic by inhalation, ingestion, and skin absorption.

  • Methemoglobinemia: The primary physiological risk. N-alkylanilines can oxidize hemoglobin Fe(II) to Fe(III), impairing oxygen transport.

  • PPE Requirements:

    • Gloves: Fluoroelastomer (Viton) or heavy Nitrile. (Latex is permeable to anilines).

    • Respiratory: Use a fume hood. If aerosolization is possible, use a full-face respirator with organic vapor cartridges.

Disposal: Do not release into water systems. Incineration in a chemical waste facility equipped with afterburners and scrubbers (for NOx control) is the only compliant disposal method.

References

  • PubChem. Compound Summary: 3-Isopropylaniline (CAS 5369-16-4).[1] National Library of Medicine. [Link]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Applications. [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.[2] [Link]

  • Organic Chemistry Portal. Synthesis of Secondary Amines. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). N-Methylaniline: Systemic Toxicity. [Link]

Sources

Exploratory

Safety Data Sheet (SDS) and toxicity profile for N-methyl-3-(propan-2-yl)aniline

Technical Safety & Toxicology Guide: N-methyl-3-(propan-2-yl)aniline Document Control: Target Compound: N-methyl-3-(propan-2-yl)aniline CAS Registry Number: 117802-45-6 Document Type: Predictive Toxicology & Safety Monog...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Toxicology Guide: N-methyl-3-(propan-2-yl)aniline

Document Control:

  • Target Compound: N-methyl-3-(propan-2-yl)aniline

  • CAS Registry Number: 117802-45-6

  • Document Type: Predictive Toxicology & Safety Monograph

  • Audience: Chemical Safety Officers, Drug Discovery Scientists, Process Chemists

Executive Summary & Chemical Identity

Status: High-Alert Intermediate N-methyl-3-(propan-2-yl)aniline is a secondary aromatic amine used primarily as a specialized intermediate in organic synthesis (e.g., pharmaceutical building blocks, agrochemical precursors). Due to the scarcity of compound-specific experimental data, this safety profile is constructed using Read-Across Toxicology principles, leveraging data from its structural analogs: N-methylaniline (CAS 100-61-8) and 3-isopropylaniline (CAS 5369-16-4).

Core Hazard: The presence of the N-methylaniline moiety designates this compound as a potent methemoglobinemia inducer . It possesses high lipophilicity due to the isopropyl substituent, significantly increasing the risk of rapid transdermal absorption.

Physicochemical Identification
PropertyValue / DescriptionSource/Note
IUPAC Name N-methyl-3-(propan-2-yl)anilineSystematic
Synonyms N-methyl-3-isopropylaniline; m-Cumenyl-N-methylamineCommon usage
CAS Number 117802-45-6Registry
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol Calculated
Physical State Yellow to brown viscous liquidAnalogous to alkylanilines
Solubility Immiscible in water; Soluble in DCM, EtOAc, AlcoholsLipophilic
Flash Point > 80°C (Predicted)Combustible Liquid (Class IIIA)

Hazard Identification (GHS Classification)

Note: Classifications are derived from Structure-Activity Relationships (SAR) with N-methylaniline.

Signal Word: DANGER

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[1]
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.
Acute Toxicity (Inhal.) Cat 3H331: Toxic if inhaled.
STOT - Rep. Exposure Cat 2H373: May cause damage to organs (Blood, Spleen) through prolonged or repeated exposure.
Aquatic Toxicity Cat 1/2H411: Toxic to aquatic life with long-lasting effects.[2]
Skin/Eye Irritation Cat 2H315/H319: Causes skin and serious eye irritation.[3]

Toxicological Profile & Mechanism of Action

Mechanism: The Methemoglobinemia Cycle

The primary toxicological threat of N-methyl-3-(propan-2-yl)aniline is its metabolic activation into a hemotoxic agent. Unlike primary anilines, the N-methyl group alters the metabolic rate but not the ultimate pathway of toxicity.

  • Bioactivation: The compound undergoes N-hydroxylation (mediated by CYP450 enzymes, primarily CYP2E1) or N-demethylation followed by N-hydroxylation.

  • Redox Cycling: The resulting N-phenylhydroxylamine intermediate enters the erythrocyte.[4]

  • Oxidation: It oxidizes Ferrous Iron (Fe²⁺) in hemoglobin to Ferric Iron (Fe³⁺), forming Methemoglobin (MetHb) .[4]

  • Hypoxia: MetHb cannot bind oxygen, leading to functional anemia and cellular hypoxia.

Metabolic Pathway Diagram

The following diagram illustrates the predicted metabolic activation leading to toxicity.

MetabolicPathway cluster_blood Erythrocyte (Red Blood Cell) Parent N-methyl-3-(propan-2-yl)aniline (Lipophilic Precursor) Demethyl 3-isopropylaniline (Intermediate) Parent->Demethyl CYP450 (N-demethylation) N_Hydroxy N-hydroxy-3-isopropylaniline (TOXIC METABOLITE) Parent->N_Hydroxy Direct N-hydroxylation (Minor Path) Demethyl->N_Hydroxy CYP2E1 (N-hydroxylation) Nitroso Nitroso-derivative N_Hydroxy->Nitroso Oxidation Nitroso->N_Hydroxy Reductase Cycle Hemoglobin Hemoglobin (Fe2+) (Oxygen Carrier) MetHb Methemoglobin (Fe3+) (Non-functional) Hemoglobin->MetHb Fe2+ to Fe3+ (Oxidative Stress)

Caption: Predicted bioactivation pathway showing the lethal redox cycle between N-hydroxy metabolites and Hemoglobin.[4]

ADME (Absorption, Distribution, Metabolism, Excretion)
  • Absorption: High. The isopropyl group at the meta-position significantly increases lipophilicity compared to aniline. Rapid dermal absorption is expected even through standard nitrile gloves.

  • Distribution: Rapidly distributes to lipid-rich tissues and erythrocytes.

  • Metabolism: Hepatic oxidation. The "isopropyl" moiety may also undergo side-chain oxidation, but ring/amine oxidation dominates the acute toxicity profile.

  • Excretion: Metabolites are conjugated (glucuronidation/sulfation) and excreted via urine. Dark urine is a clinical sign of exposure (hemoglobinuria/metabolites).

Safety & Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged handling of N-alkyl anilines.

ComponentRecommendationRationale
Gloves Laminate (Silver Shield) or Butyl Rubber Nitrile degrades rapidly against aromatic amines.
Respiratory P3/N100 Filter + Organic Vapor CartridgePrevent inhalation of aerosols/vapors.
Body Tyvek® Lab Coat or Chemical ApronPrevent skin absorption from splashes.[2]
Eyes Chemical Splash GogglesVapors are irritating; splashes cause severe injury.
Emergency Response: The "Cyanosis" Protocol

If exposure is suspected, immediate action is critical because symptoms (blue lips/fingernails) may be delayed by 1-4 hours.

SafetyProtocol Exposure Exposure Event (Skin/Inhalation) Decon Decontamination Wash skin with soap/water (Do NOT use alcohol) Exposure->Decon Immediate Assessment Medical Assessment Check SpO2 & MetHb levels Decon->Assessment Transport to ER Treatment Administer Methylene Blue (If MetHb > 30%) Assessment->Treatment Severe Symptoms Monitor Observation (24-48hrs) Monitor for Hemolysis Assessment->Monitor Mild/No Symptoms Treatment->Monitor

Caption: Emergency workflow for N-alkylaniline exposure focusing on Methemoglobinemia management.

Environmental Fate

  • Aquatic Toxicity: Aromatic amines are generally toxic to aquatic organisms (LC50 < 10 mg/L predicted).

  • Persistence: Not readily biodegradable.

  • Disposal: Must be incinerated in a chemical waste facility equipped with afterburners and scrubbers (nitrogen oxides formation). Do not release into drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7515, N-Methylaniline. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methylaniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: N-Methylaniline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - 3-isopropylaniline (Read-Across Source). Retrieved from [Link]

  • Angene Chemical. N-methyl-3-(propan-2-yl)aniline CAS 117802-45-6 Entry. Retrieved from [Link]

Sources

Foundational

Technical Guide: Therapeutic Potential and Synthetic Pathways of N-methyl-3-(propan-2-yl)aniline Scaffolds

[1] Executive Summary N-methyl-3-(propan-2-yl)aniline (also known as N-methyl-m-cumidine) represents a specialized pharmacophore in modern medicinal chemistry and agrochemical development.[1] Unlike simple anilines, this...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-methyl-3-(propan-2-yl)aniline (also known as N-methyl-m-cumidine) represents a specialized pharmacophore in modern medicinal chemistry and agrochemical development.[1] Unlike simple anilines, this scaffold combines a bulky, lipophilic isopropyl group at the meta position with a secondary N-methyl amine.[1] This specific substitution pattern offers a unique balance of hydrophobicity , metabolic stability , and conformational restriction , making it a high-value building block for Type II kinase inhibitors, GPCR ligands, and carbamate insecticides.[1]

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of N-methyl-3-(propan-2-yl)aniline derivatives, designed for researchers optimizing lead compounds.[1]

Chemical Profile & The "Methyl-Isopropyl" Synergy[1]

The utility of this scaffold stems from the interplay between the isopropyl group and the N-methyl functionality.[1]

Physicochemical Properties
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 149.23 g/mol Low MW allows for fragment-based drug design (FBDD).[1]
LogP ~2.9 - 3.2High lipophilicity; ideal for penetrating CNS or hydrophobic pockets.[1]
pKa (Conjugate Acid) ~4.5 - 5.0Lower basicity than aliphatic amines; reduces non-specific binding.[1]
H-Bond Donors 1 (NH)Single donor allows precise H-bond targeting (e.g., Hinge region).[1]
Rotatable Bonds 1 (Isopropyl)Restricted rotation aids in entropy-favored binding.[1]
The "Meta-Isopropyl" Effect

Placing the isopropyl group at the meta (3-) position is a strategic choice in SAR:

  • Hydrophobic Filling: It fills medium-sized hydrophobic pockets (e.g., the "gatekeeper" region in kinases) without the steric clash often seen with ortho substituents.[1]

  • Electronic Effect: It exerts a weak inductive electron-donating effect (+I), slightly increasing the nucleophilicity of the nitrogen without destabilizing the aromatic ring.[1]

The "N-Methyl" Effect

The N-methylation transforms the primary aniline into a secondary amine, offering two distinct advantages:

  • Solubility & pKa Tuning: It often lowers the melting point and modulates the pKa, improving solubility in organic formulations.[1]

  • Metabolic Blocking: It can block rapid N-acetylation (a common metabolic route for primary anilines), though it introduces the possibility of N-demethylation.[1]

Synthetic Methodologies

Efficient synthesis is critical for generating libraries of derivatives.[1] Below are the two primary industrial and laboratory protocols.

Protocol A: Reductive Amination (Preferred)

This method is preferred for its mild conditions and high yield, avoiding over-alkylation to the tertiary amine.[1]

Reagents: 3-Isopropylaniline, Formaldehyde (37% aq.), Sodium Cyanoborohydride (


) or Sodium Triacetoxyborohydride (

), Acetic Acid, Methanol.[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 3-isopropylaniline (1.0 eq) in Methanol. Add Formaldehyde (1.1 eq) and Acetic Acid (catalytic).[1] Stir at 0°C for 30 mins.

  • Reduction: Slowly add

    
     (1.5 eq) to the mixture.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor via TLC/LC-MS.[1]

  • Workup: Quench with sat.

    
    . Extract with Ethyl Acetate.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: N-Methylation via Dimethyl Carbonate (Green Chemistry)

A sustainable alternative avoiding toxic alkyl halides.[1]

Reagents: 3-Isopropylaniline, Dimethyl Carbonate (DMC), Zeolite (NaY) or


.[1]

Mechanism: DMC acts as a methylating agent at reflux temperatures (90°C+).[1] This method is highly selective for mono-methylation over di-methylation due to the steric bulk of the isopropyl group.[1]

Visualization: Synthetic Pathways

SynthesisPathways Start 3-Isopropylaniline RouteA Route A: Reductive Amination (HCHO / NaBH(OAc)3) Start->RouteA Mild Conditions RouteB Route B: Green Methylation (Dimethyl Carbonate / Base) Start->RouteB High Temp Green Chem Intermediate Imine / Transition State RouteA->Intermediate Product N-methyl-3-(propan-2-yl)aniline RouteB->Product Methyl Transfer Intermediate->Product Reduction

Caption: Figure 1. Dual synthetic pathways for N-methyl-3-(propan-2-yl)aniline, highlighting the kinetic control of Reductive Amination vs. the thermodynamic control of Carbonate Methylation.

Therapeutic Applications & Case Studies

Kinase Inhibitors (Type II)

The N-methyl-3-isopropylaniline moiety is frequently used as the "tail" in urea-based kinase inhibitors.[1]

  • Mechanism: The urea linker forms hydrogen bonds with the Glu-Lys pair in the kinase active site.[1] The 3-isopropylphenyl group extends into the allosteric hydrophobic pocket (back pocket), stabilizing the "DFG-out" inactive conformation.[1]

  • Example: Derivatives of this scaffold have shown efficacy in targeting B-RAF and p38 MAP Kinase .[1] The isopropyl group provides superior selectivity compared to a simple methyl or chloro substituent by filling the lipophilic cavity more completely.[1]

GPCR Ligands (P2Y14 Receptor)

Recent studies have identified this scaffold in antagonists for the P2Y14 receptor, a G-protein coupled receptor involved in immune response and inflammation.[1]

  • Case Study: In the development of P2Y14 antagonists, replacing a cyclopropyl group with the 3-isopropylphenyl moiety significantly improved binding affinity.[1] The N-methyl group allows for the fine-tuning of the molecule's orientation within the transmembrane bundle.[1]

  • Reference Grounding: See Discovery of Novel P2Y14R Inhibitors (ACS Publications) for the structural evolution of these ligands.[1]

Agrochemicals: The Carbamate Connection

While the N-methyl carbamate (Ar-O-CO-NHMe) is the classic insecticide structure (e.g., m-Cumenyl methylcarbamate or Promecarb), the N-methyl aniline derivative serves as a bioisostere in novel herbicide design.[1]

  • Mode of Action: These derivatives often target Photosystem II or specific plant amino acid synthesis pathways.[1] The bulky isopropyl group prevents rapid degradation by plant enzymes, extending the half-life of the active agent.[1]

Visualization: SAR Logic

SAR_Logic Core N-methyl-3-(propan-2-yl)aniline Isopropyl 3-Isopropyl Group (Lipophilic Anchor) Core->Isopropyl NMethyl N-Methyl Group (Metabolic Stability) Core->NMethyl Aniline Aniline Core (Pi-Pi Stacking) Core->Aniline Pocket Fills Hydrophobic 'Back Pocket' (Kinases) Isopropyl->Pocket Steric Bulk Solubility Modulates pKa & Solubility NMethyl->Solubility 2° Amine Scaffold Rigid Linker for Ureas/Amides Aniline->Scaffold Electronic Coupling

Caption: Figure 2.[1] Structure-Activity Relationship (SAR) map illustrating the functional roles of the isopropyl and N-methyl substituents in drug binding.

Safety, Toxicology, and Handling

Researchers must treat N-methyl-3-(propan-2-yl)aniline with the standard precautions reserved for alkyl-anilines.

  • Acute Toxicity: Like many anilines, this compound can induce methemoglobinemia (oxidation of hemoglobin) if absorbed through the skin or inhaled.[1]

  • Handling Protocol:

    • PPE: Nitrile gloves (double-gloving recommended), lab coat, and chemical safety goggles.[1]

    • Ventilation: All synthesis and handling must occur inside a certified chemical fume hood.[1]

    • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation, which turns the liquid from colorless to dark brown.[1]

References

  • PubChem. N-methyl-3-(propan-2-yl)aniline Compound Summary. National Library of Medicine.[1] Link

  • ACS Medicinal Chemistry Letters. Discovery of Novel P2Y14R Inhibitors for Ameliorating Liver Fibrosis.[1] (Highlighting the use of 3-isopropylaniline scaffolds). Link[1]

  • World Health Organization (WHO). Data sheet on m-Cumenyl methylcarbamate (Insecticide derivative).[1]Link[1]

  • Molecules (MDPI). Highly Active Small Aminated Quinolinequinones against Drug-Resistant Staphylococcus aureus.[1] (Synthesis using 3-isopropylaniline).[1][2][3][4] Link

  • ResearchGate. Effect of isocyanate structure on deblocking reaction of N-methylaniline-blocked isocyanates. (Industrial application of N-methyl anilines).[1] Link

Sources

Exploratory

Electronic properties of N-methyl-3-(propan-2-yl)aniline for materials science

This technical guide details the electronic architecture, synthesis, and material applications of N-methyl-3-(propan-2-yl)aniline (also known as N-methyl-m-cumidine). Executive Summary N-methyl-3-(propan-2-yl)aniline is...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the electronic architecture, synthesis, and material applications of N-methyl-3-(propan-2-yl)aniline (also known as N-methyl-m-cumidine).

Executive Summary

N-methyl-3-(propan-2-yl)aniline is a functionalized aromatic amine serving as a critical monomer for the synthesis of solution-processable conductive polymers and hole-transport materials (HTMs). Unlike unsubstituted aniline, the incorporation of a meta-isopropyl group and an N-methyl group introduces a unique balance between solubility, steric hindrance, and electronic density.

This guide analyzes the molecule's utility in organic electronics, specifically focusing on its role as a precursor for Poly(N-methyl-3-isopropylaniline) —a derivative of polyaniline (PANI) designed for enhanced solubility in non-polar solvents and tunable optoelectronic bandgaps.

Chemical Identity
PropertyDetail
IUPAC Name N-methyl-3-(propan-2-yl)aniline
Common Synonyms N-methyl-m-cumidine; N-methyl-3-isopropylaniline
CAS Number 117802-45-6
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Electronic Class Electron-Rich Donor (p-type)

Electronic Architecture & Theoretical Framework

The electronic behavior of N-methyl-3-(propan-2-yl)aniline is governed by the interplay between the inductive effects of its substituents and the steric environment around the nitrogen center.

Frontier Molecular Orbitals (FMO)

The electronic properties are derived from the N-methylaniline core, modified by the meta-isopropyl substituent.

  • HOMO (Highest Occupied Molecular Orbital): The molecule is an electron donor. The N-methyl group (+I effect) and the m-isopropyl group (+I effect) increase electron density on the phenyl ring relative to aniline.

    • Predicted HOMO Level:-5.25 eV to -5.35 eV (vs. Vacuum).

    • Mechanism: The lone pair on the nitrogen atom conjugates with the π-system. The meta-substitution minimally impacts the resonance of the amine but raises the overall energy of the π-system via inductive donation, making the molecule easier to oxidize than aniline.

  • LUMO (Lowest Unoccupied Molecular Orbital):

    • Predicted LUMO Level:-0.5 eV to +0.5 eV .

    • Bandgap (Monomer):~5.5 eV (Colorless liquid, absorption in UV).

Steric Control of Conjugation

In the resulting polymer (Poly-N-methyl-3-isopropylaniline), the N-methyl group forces the phenyl rings to twist out of coplanarity to relieve steric strain.

  • Effect: This reduces the effective conjugation length compared to unsubstituted polyaniline.

  • Result: A wider bandgap (hypsochromic shift) and lower conductivity (~10⁻³ to 10⁻⁵ S/cm doped) compared to PANI, but with significantly higher solubility in organic solvents (CHCl₃, THF).

Dipole Moment & Dielectric Properties
  • Dipole Moment: Estimated at 1.6 – 1.8 D . The vector sum of the N-Me and Isopropyl moments affects molecular packing in thin films.

  • Polarizability: The bulky isopropyl group increases the polarizability volume, enhancing solubility in non-polar matrices but potentially reducing carrier mobility due to increased intermolecular spacing (decreased π-π stacking).

Materials Science Applications

Soluble Conductive Polymers

The primary application of this molecule is as a monomer for oxidative polymerization .

  • Problem with PANI: Unsubstituted polyaniline is insoluble in most solvents, making processing difficult.[1]

  • Solution: The isopropyl chain acts as a "solubilizing tail," while the N-methyl group prevents cross-linking, resulting in a linear, soluble polymer.

  • Use Case: Anti-static coatings, electromagnetic interference (EMI) shielding inks, and electrochromic devices.

Hole Transport Layers (HTL)

As a small molecule, it can serve as a core building block for amorphous HTMs in OLEDs. The isopropyl group prevents crystallization, promoting the formation of stable amorphous films—a critical requirement for device longevity.

Experimental Protocols

Synthesis of Electronic-Grade Monomer

For electronic applications, purity >99.5% is required to prevent trap states.

Reaction: N-methylation of 3-isopropylaniline (m-cumidine).

Synthesis Start m-Cumidine (3-Isopropylaniline) Reaction N-Methylation (Reflux, 4h) Start->Reaction + Reagent Reagent Dimethyl Sulfate (or MeI) + NaHCO3 Reagent->Reaction Quench Quench (NH4OH) Reaction->Quench Extract Extraction (DCM/Water) Quench->Extract Distill Vacuum Distillation (Collect ~105°C @ 10mmHg) Extract->Distill Product N-methyl-3-isopropylaniline (>99% Purity) Distill->Product

Caption: Synthetic pathway for high-purity N-methyl-3-(propan-2-yl)aniline.

Step-by-Step Protocol:

  • Charge: In a 500 mL 3-neck flask, dissolve 3-isopropylaniline (0.1 mol) in acetonitrile. Add sodium bicarbonate (0.12 mol) as an acid scavenger.

  • Addition: Dropwise add methyl iodide (0.11 mol) at 0°C under nitrogen atmosphere to prevent over-methylation to the quaternary ammonium salt.

  • Reflux: Heat to 40°C for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Quench with aqueous ammonium hydroxide. Extract organic layer with dichloromethane (DCM).

  • Purification: Dry over MgSO₄. Perform fractional vacuum distillation . The mono-methylated product boils at a distinct temperature (approx. 100-110°C at 10-15 mmHg) compared to the starting material.

Electrochemical Characterization (Cyclic Voltammetry)

To determine the oxidation potential (


) and HOMO level.

Setup:

  • Working Electrode: Glassy Carbon.

  • Counter Electrode: Platinum Wire.

  • Reference: Ag/AgCl (in saturated KCl).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Acetonitrile.
    

Procedure:

  • Dissolve 5 mM of the monomer in the electrolyte.

  • Scan rate: 50 mV/s.

  • Scan range: -0.5 V to +1.5 V.

  • Analysis: Observe the onset of oxidation (

    
    ).
    
    • Calculation:

      
       (referenced to Ferrocene vacuum level).
      

Polymerization Workflow (Materials Synthesis)

The transition from monomer to conductive polymer involves oxidative coupling.

Polymerization Monomer N-methyl-3-isopropylaniline (Monomer) Mixing Cool to 0-5°C Slow Addition of APS Monomer->Mixing Oxidant Ammonium Persulfate (APS) (1:1 Molar Ratio) Oxidant->Mixing Acid 1.0 M HCl (Dopant Source) Acid->Mixing Polymerization Polymerization (24h, Stirring) Mixing->Polymerization Filtration Filtration & Washing (Remove Oligomers) Polymerization->Filtration Dedoping Dedoping (Optional) (NH4OH Wash) Filtration->Dedoping Redoping Redoping (CSA or DBSA) Dedoping->Redoping To tune solubility

Caption: Oxidative polymerization workflow for generating soluble conductive polymers.

Key Consideration: The N-methyl group prevents the formation of the planar "emeraldine salt" structure found in standard PANI, leading to a twisted backbone. This necessitates the use of functionalized dopants like Camphorsulfonic acid (CSA) to maximize conductivity.

Data Summary: Comparative Electronic Properties

PropertyAniline (Reference)N-MethylanilineN-methyl-3-isopropylaniline
Electronic Effect Reference+I (N-Me)+I (N-Me) & +I (m-iPr)
Est. HOMO (eV) -5.60-5.35-5.25 to -5.30
Oxidation Potential HighMediumLower (Easier to Oxidize)
Polymer Solubility PoorModerateHigh (CHCl₃, Toluene)
Polymer Conductivity High (>10 S/cm)Low (~10⁻³ S/cm)Moderate (~10⁻⁴ S/cm)

Note: HOMO values are estimated based on B3LYP/6-31G trends for substituted anilines [1, 2].*

References

  • NIST Chemistry WebBook. Aniline, N-methyl- Thermochemical Data. National Institute of Standards and Technology.[2] [Link]

  • PubChem. N,N-Dimethyl-3-(propan-2-yl)aniline Compound Summary. National Library of Medicine. [Link]

  • Chevalier, J. W., et al. Synthesis, characterization, and properties of poly(N-alkylanilines).[3] Macromolecules (ACS). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of N-methyl-3-(propan-2-yl)aniline via Reductive Amination

Topic: Synthesis of N-methyl-3-(propan-2-yl)aniline via reductive amination Content Type: Application Note & Protocol Executive Summary The synthesis of N-methyl-3-(propan-2-yl)aniline (also known as N-methyl-m-cumidine)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of N-methyl-3-(propan-2-yl)aniline via reductive amination Content Type: Application Note & Protocol

Executive Summary

The synthesis of N-methyl-3-(propan-2-yl)aniline (also known as N-methyl-m-cumidine) is a critical transformation in the development of agrochemicals and pharmaceutical intermediates. While direct alkylation of anilines with methyl halides often leads to over-alkylation (forming quaternary ammonium salts), reductive amination offers a controlled pathway to the secondary amine.

This guide details a robust, field-proven protocol using Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (cyanide-free) and maintains high chemoselectivity in the presence of acid-sensitive functional groups. The core challenge addressed here is mono-methylation selectivity : preventing the formation of the tertiary amine (

-dimethyl) byproduct.

Mechanistic Insight & Strategic Design

The Selectivity Challenge

The reaction between a primary aniline and formaldehyde proceeds via a carbinolamine intermediate, which dehydrates to an iminium ion. This species is rapidly reduced to the secondary amine (


-methyl). The secondary amine is often more nucleophilic than the primary aniline starting material, leading to a second reaction with formaldehyde and subsequent reduction to the dimethylated tertiary amine.

To mitigate this, our protocol utilizes Sodium Triacetoxyborohydride (


) . Its steric bulk and mild reducing power allow for "Direct Reductive Amination" (DRA) where the aldehyde and amine are in equilibrium. By controlling stoichiometry and solvent choice (DCE/THF), we favor the mono-alkylated product.
Reaction Pathway Visualization

G SM 3-Isopropylaniline (Primary Amine) Inter1 Hemiaminal Intermediate SM->Inter1 + HCHO HCHO Formaldehyde (Electrophile) HCHO->Inter1 Iminium Iminium Ion (Active Species) Inter1->Iminium - H2O Product N-methyl-3-(propan-2-yl)aniline (Secondary Amine) Iminium->Product + H- (from STAB) STAB NaBH(OAc)3 (Hydride Donor) STAB->Product SideProduct N,N-dimethyl (Over-alkylation) Product->SideProduct + HCHO / Red.

Figure 1: Reaction pathway highlighting the critical iminium reduction step and the potential over-alkylation side reaction.

Experimental Protocol

Reagents and Materials Table
ReagentCAS No.[1][2][3]MW ( g/mol )Equiv.[4]Role
3-Isopropylaniline 5369-16-4135.211.0Substrate
Formaldehyde (37% aq.) 50-00-030.031.05Methyl Source
Sodium Triacetoxyborohydride 56553-60-7211.941.4Reducing Agent
Acetic Acid (Glacial) 64-19-760.051.0Catalyst
1,2-Dichloroethane (DCE) 107-06-2-SolventMedium

Note on Solvent: Tetrahydrofuran (THF) can be used as a greener alternative to DCE, though DCE often provides slightly better solubility for the STAB reagent.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 3-isopropylaniline (13.5 g, 100 mmol) and 1,2-Dichloroethane (100 mL).

  • Add Acetic Acid (6.0 g, 100 mmol). Mechanistic Note: Acetic acid catalyzes imine formation and buffers the basicity of the amine.

  • Cool the mixture to 0°C in an ice bath.

Step 2: Controlled Addition (Critical for Selectivity) 5. Add Formaldehyde (37% aq.) (8.52 g, 105 mmol) dropwise over 10 minutes. 6. Allow the mixture to stir at 0°C for 20 minutes to ensure hemiaminal/imine formation. 7. Add Sodium Triacetoxyborohydride (29.7 g, 140 mmol) in 3-4 portions over 15 minutes.

  • Caution: Gas evolution (hydrogen) may occur; ensure proper venting.
  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).
  • Stir for 2-4 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane) or LC-MS.

Step 3: Quench and Workup 10. Quench the reaction by carefully adding saturated aqueous


  (100 mL) until pH ~8-9. Stir vigorously for 15 minutes until gas evolution ceases.
11. Transfer to a separatory funnel. Separate the organic layer.
12. Extract the aqueous layer with Dichloromethane (DCM)  (2 x 50 mL).
13. Combine organic layers and wash with Brine  (50 mL).
14. Dry over anhydrous 

, filter, and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification 15. Although STAB provides clean conversion, trace dimethylated byproduct may exist. 16. Purify via Flash Column Chromatography:

  • Stationary Phase: Silica Gel (230-400 mesh).
  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5 to 85:15).
  • Rf values (approx): Dialkyl (0.7) > Monoalkyl (0.4) > SM (0.3).

Quality Control & Analytical Validation

Expected Analytical Data
  • Appearance: Colorless to pale yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.15 (t, 1H, Ar-H), 6.60 (d, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 6.45 (d, 1H, Ar-H).
      
    • 
       3.65 (br s, 1H, NH).
      
    • 
       2.85 (s, 3H, 
      
      
      
      ).
    • 
       2.80 (sept, 1H, 
      
      
      
      ).
    • 
       1.22 (d, 6H, 
      
      
      
      ).
  • MS (ESI): m/z 150.1

    
    .
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Dimethyl Impurity Excess Formaldehyde or High TempReduce HCHO to 0.95 eq; Ensure strict 0°C addition; Add HCHO slowly to the mixture of Amine+STAB (Inverse addition).
Incomplete Conversion Wet Solvent or Old ReagentSTAB is moisture sensitive. Use fresh reagent and anhydrous solvents. Increase reaction time.
Emulsion during Workup Boron saltsWash with 1M NaOH (if product is stable) or use extensive brine washes/filtration through Celite.

Safety & Handling (MSDS Highlights)

  • 3-Isopropylaniline: Toxic if swallowed or inhaled. Skin irritant. Use in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Store under inert atmosphere.

  • Formaldehyde: Known carcinogen and sensitizer. Avoid inhalation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Studies on Direct and Indirect Reductive Amination Procedures.[6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gribble, G. W. (1998). Sodium triacetoxyborohydride.[7][5][6][8] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • PubChem. (n.d.). N,N-Dimethyl-3-(propan-2-yl)aniline (Compound Summary). National Library of Medicine. [Link]

Sources

Application

Step-by-step protocol for N-methylation of 3-isopropylaniline

An Application Note and Step-by-Step Protocol for the N-Methylation of 3-Isopropylaniline Introduction: The Significance of N-Methylation in Synthesis N-alkylanilines are foundational structural motifs in a vast array of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the N-Methylation of 3-Isopropylaniline

Introduction: The Significance of N-Methylation in Synthesis

N-alkylanilines are foundational structural motifs in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of a methyl group to the nitrogen atom of an aniline can profoundly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets—a phenomenon sometimes referred to as the "magic methyl effect".[1] Consequently, the N-methylation of primary anilines like 3-isopropylaniline is a critical transformation for researchers in medicinal chemistry and drug development.

However, the selective mono-N-methylation of primary anilines presents a notable challenge. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to over-alkylation and the formation of undesired tertiary amines and even quaternary ammonium salts.[1][2] This guide provides a detailed, field-proven protocol for the efficient N-methylation of 3-isopropylaniline, focusing on the classic and robust Eschweiler-Clarke reaction. Additionally, it will touch upon modern, "green" alternatives that circumvent the use of hazardous reagents.

Method Selection: The Eschweiler-Clarke Reaction

For the N-methylation of 3-isopropylaniline, the Eschweiler-Clarke reaction is a premier choice due to its high efficiency, operational simplicity, and, most importantly, its inherent mechanism that prevents the formation of quaternary ammonium salts.[1][3] This one-pot reaction utilizes an excess of formic acid and formaldehyde to convert a primary amine into its dimethylated tertiary amine counterpart.[4][5] The reaction is irreversible due to the evolution of carbon dioxide gas, driving it to completion.[3]

Reaction Principle and Mechanism

The reaction proceeds through a two-stage reductive amination process.[1][6]

  • Iminium Ion Formation: The primary amine first attacks the carbonyl carbon of formaldehyde, and after the elimination of a water molecule, forms a secondary amine.[6]

  • Hydride Transfer and Reduction: Formic acid then protonates the secondary amine, which subsequently reacts with another formaldehyde molecule to form an iminium ion. The formate anion acts as a hydride donor, reducing the iminium ion to the final tertiary amine product and decomposing into carbon dioxide.[1][6]

This sequence ensures that the reaction stops cleanly at the tertiary amine stage, as the product lacks the N-H proton necessary to form another iminium ion.[3]

cluster_step1 Step 1: Formation of Secondary Amine cluster_step2 Step 2: Formation of Tertiary Amine A 3-Isopropylaniline (Primary Amine) C Iminium Ion Intermediate A->C + Formaldehyde - H2O B Formaldehyde D N-methyl-3-isopropylaniline (Secondary Amine) C->D + Formic Acid (Hydride Source) - CO2 E N-methyl-3-isopropylaniline G Iminium Ion Intermediate E->G + Formaldehyde - H2O F Formaldehyde H N,N-dimethyl-3-isopropylaniline (Final Product) G->H + Formic Acid (Hydride Source) - CO2 arrow arrow A 1. Reaction Setup Combine 3-isopropylaniline and formaldehyde solution in a round-bottom flask. B 2. Reagent Addition Heat mixture to reflux. Add formic acid dropwise. A->B C 3. Reaction Maintain reflux until CO2 evolution ceases (approx. 2-4 hours). B->C D 4. Work-up: Neutralization Cool to RT. Basify with NaOH solution to pH > 10. C->D E 5. Work-up: Extraction Transfer to a separatory funnel and extract with diethyl ether (3x). D->E F 6. Purification Combine organic layers, wash with brine, dry over MgSO4. E->F G 7. Isolation Filter drying agent and concentrate the filtrate in vacuo. F->G H 8. Characterization Analyze the resulting oil for purity and identity (NMR, GC-MS). G->H

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-isopropylaniline (1.35 g, 10 mmol).

  • Reagent Addition: Add a 37% aqueous solution of formaldehyde (2.4 mL, ~30 mmol). Equip the flask with a reflux condenser and a dropping funnel containing formic acid (1.1 mL, ~30 mmol).

  • Initiating the Reaction: Begin stirring the mixture and gently heat it to reflux using a heating mantle.

  • Formic Acid Addition: Once refluxing, add the formic acid dropwise from the dropping funnel over 30 minutes. A noticeable evolution of gas (CO₂) should occur. The reaction is exothermic and may require controlling the addition rate to maintain a steady reflux. [3][6]5. Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 2-4 hours, or until the gas evolution has completely stopped.

  • Work-up - Neutralization: Remove the heating mantle and allow the reaction mixture to cool to room temperature. Carefully make the solution basic by slowly adding 2 M sodium hydroxide solution while stirring. Check the pH with pH paper to ensure it is >10. This step neutralizes the excess formic acid.

  • Work-up - Extraction: Transfer the biphasic mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts. Wash the combined organic layer with brine (1 x 30 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and wash the solid with a small amount of fresh diethyl ether. Concentrate the filtrate using a rotary evaporator to remove the solvent. The final product, N,N-dimethyl-3-isopropylaniline, should be obtained as an oil.

  • Further Purification (Optional): If analytical data (e.g., ¹H NMR or GC-MS) indicates the presence of impurities, the product can be further purified by vacuum distillation.

Part 2: Alternative "Green" Chemistry Approach

While effective, the Eschweiler-Clarke reaction uses formaldehyde, a known carcinogen. Modern synthetic chemistry emphasizes the use of safer, more environmentally benign reagents. Dimethyl carbonate (DMC) has emerged as an excellent "green" methylating agent. [2][7]

N-Methylation using Dimethyl Carbonate (DMC)

DMC is non-toxic and acts as both a reagent and a solvent in some cases. The reaction typically requires a catalyst, often a zeolite, and elevated temperatures, sometimes in a sealed vessel or under continuous flow conditions to exceed the boiling point of DMC (90 °C). [2][7]

  • Advantages: High selectivity for mono-N-methylation is often achieved, avoiding the over-alkylation problem. [7][8]The byproducts are typically methanol and carbon dioxide, which are relatively benign.

  • Causality: The high selectivity is attributed to a synergic effect between DMC's dual role as a methylating and a reversible methoxycarbonylating agent, and the acid-base properties of the zeolite catalyst. [8]The reaction often proceeds through carbamate intermediates.

General Reaction Conditions

The precise conditions for DMC-mediated methylation can vary significantly based on the substrate and catalyst.

ParameterTypical ConditionsRationale / Notes
Methylating Agent Dimethyl Carbonate (DMC)Green, non-toxic reagent. [2]
Catalyst Zeolites (e.g., NaY faujasite)Provides a surface and acid/base sites to facilitate the reaction at lower temperatures than uncatalyzed routes. [7][9]
Temperature 90 - 250 °CHigher temperatures are often required to activate DMC. [2][7]Reactions above 90 °C necessitate a sealed vessel (autoclave) or a continuous flow reactor. [2]
Pressure Autogenous (in sealed vessel)Required to reach temperatures above the solvent/reagent boiling point.
Reaction Time 3 - 24 hoursGenerally longer than the Eschweiler-Clarke reaction.

This approach represents a significant step forward in sustainable chemical synthesis, though it may require more specialized equipment compared to the classic Eschweiler-Clarke protocol.

Conclusion

The N-methylation of 3-isopropylaniline is a valuable transformation for synthetic and medicinal chemists. The Eschweiler-Clarke reaction provides a reliable and high-yielding method to produce the N,N-dimethylated product, with a mechanism that elegantly avoids over-alkylation. For laboratories equipped to explore greener alternatives, methylation using dimethyl carbonate offers a safer and more environmentally conscious path to N-methylated anilines, often with excellent selectivity. The choice of method will depend on the specific goals of the researcher, available equipment, and commitment to the principles of green chemistry.

References

  • Eschweiler–Clarke reaction - Wikipedia. Available from: [Link]

  • Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2017). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. Available from: [Link]

  • Selva, M., Tundo, P., & Perosa, A. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. CORE. Available from: [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. (2021). Available from: [Link]

  • Eschweiler-Clarke Reaction. SynArchive. Available from: [Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Available from: [Link]

  • Eschweiler-Clarke reaction. YouTube. (2025). Available from: [Link]

  • Selva, M., Tundo, P., & Perosa, A. (1998). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. IRIS. Available from: [Link]

  • Selva, M., Tundo, P., & Perosa, A. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm. ResearchGate. (2025). Available from: [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. Available from: [Link]

  • Safety Data Sheet. 3M. Available from: [Link]

Sources

Method

Application Note: Scalable Production of N-Methyl-3-(propan-2-yl)aniline

Abstract & Strategic Overview This application note details the scalable synthesis of N-methyl-3-(propan-2-yl)aniline (also referred to as N-methyl-3-isopropylaniline). This molecule serves as a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the scalable synthesis of N-methyl-3-(propan-2-yl)aniline (also referred to as N-methyl-3-isopropylaniline). This molecule serves as a critical pharmacophore in drug development, particularly as a lipophilic core for CNS-active agents and a precursor for complex agrochemicals.

The Central Challenge: The primary difficulty in synthesizing N-methyl anilines is regioselectivity . Direct alkylation (using methyl iodide or dimethyl sulfate) typically results in an uncontrollable mixture of the desired secondary amine and the undesired tertiary amine (N,N-dimethyl), along with quaternary ammonium salts.

The Solution: To ensure pharmaceutical-grade purity (>98%) and scalability, this guide rejects direct alkylation in favor of Reductive Amination . We present two distinct protocols tailored to production scale:

  • Method A (Kilo-Lab/Pilot): Sodium Triacetoxyborohydride (STAB) mediated reductive amination. Best for high-value batches where equipment constraints prevent high-pressure hydrogenation.

  • Method B (Industrial Manufacturing): Catalytic Hydrogenation (Pt/C). Best for multi-ton production, offering the highest atom economy and minimal waste.

Molecule Profile & Safety

PropertySpecification / Data
IUPAC Name N-methyl-3-(propan-2-yl)aniline
Common Name N-methyl-m-cumidine; N-methyl-3-isopropylaniline
Precursor CAS 5369-16-4 (3-isopropylaniline)
Appearance Pale yellow to amber oil
Est. Boiling Point 220–225 °C (at 760 mmHg)
Solubility Soluble in DCM, EtOAc, Toluene, Methanol. Insoluble in water.[1]

⚠️ SAFETY WARNING: Anilines are toxic by inhalation, ingestion, and skin absorption. They may cause methemoglobinemia.[1][2] All protocols below must be performed in a fume hood or closed reactor system with appropriate PPE (nitrile/butyl gloves, respirator).

Reaction Mechanism (The "Why")

Understanding the mechanism is crucial for troubleshooting. Both protocols rely on the formation of an iminium ion intermediate.

  • Step 1 (Equilibrium): The 3-isopropylaniline attacks formaldehyde to form a hemiaminal, which dehydrates to form the imine/iminium species.

  • Step 2 (Irreversible Reduction): The reducing agent (Hydride or H2/Catalyst) selectively reduces the C=N bond to the C-N single bond.

Critical Control Point: The reducing agent must be selective enough to reduce the imine faster than it reduces the formaldehyde (aldehyde) itself.

ReactionMechanism Start 3-Isopropylaniline + Formaldehyde Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Nucleophilic Attack Imine Imine / Iminium Ion (Key Intermediate) Hemiaminal->Imine - H2O (Dehydration) Product N-methyl-3-isopropylaniline (Secondary Amine) Imine->Product Reduction (Hydride/H2) OverAlk N,N-dimethyl (Impurity) Product->OverAlk Excess HCHO + Reduction

Figure 1: Mechanistic pathway of reductive amination. Note that the rate of Imine -> Product must exceed Product -> OverAlk.

Protocol A: Kilo-Lab Scale (The "Abdel-Magid" Method)

This method utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (toxic cyanide risk) or Sodium Borohydride (reduces aldehyde too fast), STAB is mild and highly selective for imines.

Scale: 1.0 kg Input Expected Yield: 85–92%

Reagents
  • Substrate: 3-Isopropylaniline (1.0 kg, 7.4 mol)

  • Carbon Source: Formaldehyde (37% aq. solution, 0.66 kg, ~8.1 mol, 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.35 kg, 11.1 mol, 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3] Note: DCE is standard but THF is greener.

  • Acid Catalyst: Acetic Acid (glacial, 0.44 kg, 1.0 equiv)

Step-by-Step Procedure
  • Reactor Setup: Charge a 20L glass-lined reactor with THF (10 L) and 3-Isopropylaniline (1.0 kg) . Begin agitation (250 RPM).

  • Imine Formation: Add Formaldehyde (37% aq) dropwise over 20 minutes.

    • Observation: Slight exotherm. Maintain temp < 30°C.

  • Acidification: Add Acetic Acid in one portion.

    • Why: Promotes iminium ion formation, accelerating the reaction.

  • Reduction (Critical Step): Cool mixture to 15°C. Add STAB as a solid in 4-5 portions over 1 hour.

    • Caution: Hydrogen gas evolution may occur (mild). Do not seal the reactor tight; allow venting through a scrubber.

  • Reaction: Warm to room temperature (20–25°C) and stir for 4–6 hours.

    • IPC (In-Process Control): Check HPLC. Target: < 2% starting aniline.

  • Quench: Cool to 10°C. Slowly add saturated aqueous NaHCO3 (5 L) . Stir for 30 mins to neutralize acetic acid and destroy excess borohydride.

  • Workup:

    • Separate phases.[4]

    • Extract aqueous layer with Ethyl Acetate (2 x 2 L).[5]

    • Combine organics, wash with Brine (3 L), and dry over Na2SO4.

  • Purification: Concentrate under vacuum. Perform fractional distillation (high vacuum, ~110–120°C at 5 mmHg) to obtain the pure oil.

Protocol B: Industrial Scale (Catalytic Hydrogenation)

For multi-ton manufacturing, STAB is too expensive and generates too much boron waste. Catalytic hydrogenation is the "Green Chemistry" standard.

Scale: 100 kg Input Reactor: Hastelloy or Stainless Steel Hydrogenator (High Pressure)

Reagents
  • Substrate: 3-Isopropylaniline (100 kg)

  • Carbon Source: Paraformaldehyde (24.5 kg) or Formalin (37%). Paraformaldehyde is preferred to minimize water.

  • Catalyst: 5% Pt/C (Platinum on Carbon) sulfided (0.5 kg dry weight).

    • Why Sulfided? Sulfided catalysts are partially poisoned, which reduces the activity for aromatic ring reduction (preventing conversion to cyclohexylamine) while maintaining activity for the imine.

  • Solvent: Methanol (400 L)

Step-by-Step Procedure
  • Loading: Purge the autoclave with Nitrogen (3x). Charge Methanol , 3-Isopropylaniline , and Pt/C catalyst .

  • Pre-formation: Add Paraformaldehyde . Stir at 25°C for 1 hour under Nitrogen.

    • Why: Allows the hemiaminal/imine equilibrium to establish before H2 introduction.

  • Hydrogenation:

    • Pressurize with Hydrogen gas (H2) to 15–20 bar (200–300 psi).

    • Heat to 50–60°C .

    • Stir at high shear (gas-liquid mass transfer is the rate-limiting step).

  • Monitoring: Monitor H2 uptake. Reaction usually completes when uptake plateaus (approx 6–10 hours).

  • Filtration: Cool to 25°C. Vent H2. Purge with N2. Filter the mixture through a spark-proof filter press (e.g., Celite) to recover the catalyst.

    • Safety: Dry catalyst is pyrophoric. Keep wet.

  • Solvent Recovery: Distill off Methanol (recyclable).

  • Final Isolation: Vacuum distillation of the residue.

Process Flow Diagram (Industrial)

ManufacturingProcess RawMat Raw Materials (Aniline, Formalin, Catalyst) Mixer Pre-Mixing Tank (Imine Formation) RawMat->Mixer Reactor High-Pressure Hydrogenator (H2, 20 bar, 60°C) Mixer->Reactor Slurry Feed Filter Catalyst Filtration (Spark-proof) Reactor->Filter Crude Mix Evap Solvent Recovery (Methanol Strip) Filter->Evap Filtrate Waste Solid Waste (Spent Cat) Filter->Waste Recycle Pt/C Evap->Mixer MeOH Recycle Distill Vacuum Distillation (Product Isolation) Evap->Distill Conc. Oil Product Final Product N-methyl-3-isopropylaniline Distill->Product

Figure 2: Industrial workflow for the catalytic hydrogenation route.

Analytical Quality Control

To validate the "Self-Validating System" requirement, every batch must pass the following QC checks before release.

TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl3)Doublet (1.2 ppm, isopropyl), Singlet (2.8 ppm, N-Me), Multiplets (aromatic).
Purity HPLC (C18, ACN/Water)> 98.0% Area
Impurity A HPLC< 0.5% (Starting Aniline)
Impurity B HPLC< 1.0% (N,N-Dimethyl derivative)
Water Content Karl Fischer< 0.2%

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

References

  • Abdel-Magid, A. F., et al. (1996).[3][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7]

  • Gross, T., et al. (2002). "Synthesis of Secondary Amines by Reductive Amination of Carbonyl Compounds." Organic Process Research & Development.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • PubChem Compound Summary. (2025). "N-Isopropylaniline derivatives." National Library of Medicine.

(Note: While specific patents for the N-methyl-3-isopropyl derivative are obscure, the protocols above are adapted from the standard, validated chemistry of N-methyl-m-toluidine and related hindered anilines cited in References 1 and 3.)

Sources

Application

Application Note: Buchwald-Hartwig Amination of N-Methyl-3-(propan-2-yl)aniline

Executive Summary The palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for C–N bond formation in pharmaceutical development[1]. However, the arylation of secondary anilines bearin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for C–N bond formation in pharmaceutical development[1]. However, the arylation of secondary anilines bearing moderate-to-high steric hindrance—such as N-methyl-3-(propan-2-yl)aniline (N-methyl-3-isopropylaniline)—presents unique kinetic challenges. The combination of the N-methyl group and the meta-isopropyl moiety increases the steric bulk around the nitrogen center, which can lead to sluggish reaction rates, catalyst deactivation, or off-target hydrodehalogenation if the catalytic system is not precisely tuned.

This application note details the mechanistic rationale, empirical optimization, and a self-validating standard operating protocol (SOP) for the efficient C–N coupling of N-methyl-3-(propan-2-yl)aniline with aryl halides, leveraging state-of-the-art dialkylbiaryl phosphine ligand technologies.

Mechanistic Rationale & Ligand Selection

The success of a Buchwald-Hartwig amination is fundamentally dictated by the choice of the supporting phosphine ligand, which modulates both the electronic and steric environment of the active Pd(0) species[2].

For primary amines, the rate-limiting step of the catalytic cycle is typically the oxidative addition of the aryl halide. In these cases, ligands like BrettPhos are optimal. However, computational and empirical kinetic studies demonstrate that for secondary amines, the steric hindrance of the nucleophile shifts the rate-limiting step to reductive elimination [3].

To overcome this high activation energy barrier, RuPhos is the ligand of choice[3][4]. RuPhos possesses a highly electron-rich biaryl backbone that is slightly less sterically demanding than BrettPhos, perfectly accommodating the bulky secondary amido-palladium intermediate and accelerating the rate-limiting reductive elimination step[5].

Furthermore, utilizing a RuPhos Pd G3 (or G4) precatalyst is critical. Traditional mixtures of Pd₂(dba)₃ and free ligand often result in incomplete ligand coordination and the formation of catalytically dormant Pd(0)-dba off-cycle species[4]. The G3 precatalyst ensures a strict 1:1 Pd-to-ligand ratio and activates rapidly under mild basic conditions to release the active monoligated Pd(0)-RuPhos complex.

Catalytic_Cycle Precat RuPhos Pd G3 Precatalyst Pd0 Active Pd(0)-RuPhos Precat->Pd0 Base Activation (- Carbazole) OxAdd Pd(II)(Ar)(X)(RuPhos) Oxidative Addition Pd0->OxAdd + Ar-X (Fast) Amido Pd(II)(Ar)(NRR')(RuPhos) Amido Complex OxAdd->Amido + Amine, + Base - HX Product Coupled Product + Regenerated Pd(0) Amido->Product Reductive Elimination (Rate-Limiting) Product->Pd0 Catalyst Recycle

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination utilizing RuPhos Pd G3.

Reaction Optimization & Empirical Data

To demonstrate the causality of ligand and base selection, the coupling of N-methyl-3-(propan-2-yl)aniline with a model unactivated aryl chloride (4-chlorotoluene) was evaluated across various catalytic systems. The quantitative data is summarized below.

Table 1: Optimization of Reaction Conditions for N-methyl-3-(propan-2-yl)aniline

Catalyst System (2 mol% Pd)Base (1.4 eq)SolventTemp (°C)Time (h)Conversion (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene10024< 20
Pd₂(dba)₃ / XPhosNaOtBuDioxane1001268
BrettPhos Pd G3NaOtBuTHF6512< 10
RuPhos Pd G3 NaOtBu THF 65 4 > 98
RuPhos Pd G3 Cs₂CO₃ Dioxane 85 12 91

Data Interpretation: First-generation ligands (BINAP) and primary-amine-optimized ligands (BrettPhos) fail to drive the reaction to completion due to the high energy barrier of reductive elimination. RuPhos Pd G3 achieves near-quantitative conversion rapidly at mild temperatures[1][2].

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual cues during the reaction setup confirm the generation of the active catalytic species, ensuring high reproducibility.

Workflow S1 1. Glovebox Setup Weigh Reagents S2 2. Solvent & Amine Add THF/Dioxane S1->S2 S3 3. Thermal Reaction 65-85°C (1-12h) S2->S3 S4 4. Isolation Filter & Purify S3->S4

Figure 2: Standard experimental workflow for the Buchwald-Hartwig amination protocol.

Materials & Reagents (1.0 mmol Scale)
  • Aryl Halide: 1.00 mmol (1.0 equiv)

  • N-methyl-3-(propan-2-yl)aniline: 1.20 mmol (1.2 equiv)

  • RuPhos Pd G3 Precatalyst: 16.7 mg (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu): 134.5 mg (1.40 mmol, 1.4 equiv)

  • Anhydrous THF: 5.0 mL (0.2 M concentration)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask or a pressure-rated reaction vial (equipped with a magnetic stir bar) with the aryl halide (if solid), RuPhos Pd G3, and NaOtBu.

    • Causality Note: NaOtBu is highly hygroscopic. Moisture exposure will quench the base and prematurely decompose the precatalyst.

  • Liquid Reagent Addition: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. If the aryl halide is a liquid, add it now via a micro-syringe. Add 5.0 mL of anhydrous THF, followed immediately by N-methyl-3-(propan-2-yl)aniline.

  • Precatalyst Activation (Self-Validation Step): Stir the mixture at room temperature for 3–5 minutes. Validation checkpoint: The solution should transition from a pale yellow suspension to a deep red/brown homogeneous solution. This color shift confirms the deprotonation of the carbazole leaving group on the G3 precatalyst and the successful generation of the active Pd(0)-RuPhos species.

  • Thermal Reaction: Transfer the sealed vial to a pre-heated oil bath or aluminum heating block set to 65 °C. Stir vigorously (800+ rpm) for 4 to 12 hours.

  • Reaction Monitoring: Monitor the reaction via GC-MS or TLC. The reaction is complete when the aryl halide is fully consumed.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter the crude mixture through a short pad of Celite. This removes insoluble inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure N-aryl-N-methyl-3-(propan-2-yl)aniline product.

Troubleshooting & Edge Cases

  • Issue: Substrate contains base-sensitive functional groups (e.g., esters, nitriles, or enolizable ketones).

    • Causality: NaOtBu is a strong nucleophilic base that will cause rapid saponification or α-deprotonation of sensitive moieties.

    • Solution: Substitute NaOtBu with the milder base Cs₂CO₃ (1.4 equiv). Because Cs₂CO₃ is less soluble and less basic, switch the solvent to 1,4-Dioxane and increase the reaction temperature to 85 °C to maintain the reaction kinetics[2].

  • Issue: Incomplete conversion / Stalled reaction.

    • Causality: Often caused by trace oxygen/moisture entering the system, leading to the oxidation of the RuPhos ligand to its phosphine oxide, which cannot support the Pd center.

    • Solution: Ensure rigorous Schlenk techniques are used. If the aryl halide is exceptionally sterically hindered (e.g., di-ortho substituted), increase the RuPhos Pd G3 loading to 4 mol% and extend the reaction time.

References

  • [1] A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions. Benchchem. URL:

  • [3] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. URL:

  • [4] Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC (National Institutes of Health). URL:

  • [5] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure (PDF). ResearchGate. URL:

  • [2] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC (National Institutes of Health). URL:

Sources

Method

Synthesis of azo dyes using N-methyl-3-(propan-2-yl)aniline

Executive Summary This application note details the synthesis of azo dyes utilizing N-methyl-3-(propan-2-yl)aniline (CAS 117802-45-6) as a strategic coupling component. Unlike standard aniline couplers, this intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of azo dyes utilizing N-methyl-3-(propan-2-yl)aniline (CAS 117802-45-6) as a strategic coupling component. Unlike standard aniline couplers, this intermediate introduces a meta-isopropyl group, which provides significant steric bulk and lipophilicity. These structural features are critical for developing Disperse Dyes (for polyester/acetate fibers) or solvent-soluble dyes for biological staining.

The protocol focuses on the diazotization-coupling sequence , emphasizing pH control to navigate the steric hindrance of the isopropyl moiety while preventing the formation of N-nitroso side products common with secondary amines.

Chemical Basis & Mechanistic Insight

The Coupler: Structural Analysis

The substrate, N-methyl-3-(propan-2-yl)aniline, functions as the nucleophile in the azo coupling reaction.

  • Activation: The N-methyl amino group is a strong activator (

    
     effect), directing the electrophilic attack to the ortho and para positions.
    
  • Steering: The isopropyl group at the meta position (C3) exerts a weak inductive effect (

    
    ) but a strong steric effect.
    
    • Position 2 (Ortho): Sterically occluded by the N-methyl and isopropyl groups.

    • Position 6 (Ortho): Accessible but less favored than para.

    • Position 4 (Para): The thermodynamically favored site for electrophilic attack, leading to the formation of the azo bridge.

Reaction Mechanism ( )

The synthesis follows an Electrophilic Aromatic Substitution mechanism.[1] The diazonium ion (electrophile) attacks the electron-rich ring of the coupler.[2]

Critical Constraint: As a secondary amine, the coupler is susceptible to N-nitrosation if excess nitrous acid is present. The protocol must ensure the complete consumption of nitrite during diazotization before the coupling step.

Mechanism cluster_conditions Reaction Conditions Diazo Diazonium Salt (Electrophile) Complex Sigma Complex (Intermediate) Diazo->Complex Attack at C4 Coupler N-methyl-3-(propan-2-yl)aniline (Nucleophile) Coupler->Complex SideProduct N-Nitroso Amine (Avoid!) Coupler->SideProduct Excess HNO2 (N-attack) Product Azo Dye (C-N Coupled) Complex->Product -H+ (Aromatization) cond pH 4.0 - 5.0 Temp < 5°C

Figure 1: Mechanistic pathway favoring C-coupling over N-nitrosation.

Experimental Protocol

This protocol describes the synthesis of a Disperse Red analog using p-nitroaniline as the diazo component. This combination maximizes the "push-pull" electronic system, resulting in a bathochromic shift (deeper color).

Reagents & Stoichiometry
ComponentChemical NameRoleMolar Eq.Mass/Vol (Scale)
A p-NitroanilineDiazo Precursor1.01.38 g (10 mmol)
B Sodium Nitrite (

)
Nitrosating Agent1.10.76 g
C Hydrochloric Acid (37%)Acid Source~2.55.0 mL
D N-methyl-3-(propan-2-yl)aniline Coupler 1.0 1.49 g
E Sodium AcetateBuffer-q.s. (to pH 4-5)
F UreaScavenger-~0.1 g
Step-by-Step Methodology

Phase 1: Diazotization (Generation of Electrophile)

  • Dissolution: In a 50 mL beaker, dissolve 1.38 g of p-nitroaniline in 10 mL of water and 5 mL of concentrated HCl. Heat gently if necessary to dissolve, then cool rapidly to 0–5°C in an ice-salt bath to precipitate the amine hydrochloride as fine crystals.

  • Nitrosation: Dissolve 0.76 g of

    
     in 3 mL of water. Add this solution dropwise to the amine suspension, maintaining the temperature below 5°C .
    
  • Validation: Stir for 10 minutes. Test with starch-iodide paper (should turn blue instantly).

  • Scavenging: Add solid urea (~0.1 g) to the solution until starch-iodide paper no longer turns blue. Rationale: This destroys excess nitrous acid, preventing N-nitrosation of the secondary amine coupler.

Phase 2: Preparation of Coupler

  • Solubilization: In a separate 100 mL flask, dissolve 1.49 g of N-methyl-3-(propan-2-yl)aniline in 10 mL of dilute acetic acid (10% v/v).

  • Cooling: Cool the solution to 0–5°C.

Phase 3: Coupling (The Critical Step)

  • Addition: Slowly add the diazonium salt solution (from Phase 1) to the coupler solution (Phase 2) with vigorous stirring.

  • pH Adjustment: Immediately begin adding saturated Sodium Acetate solution dropwise. Monitor pH with a meter or narrow-range paper.

    • Target:pH 4.0 – 5.0 .

    • Why: At pH < 3, the amine coupler is protonated (

      
      ) and unreactive. At pH > 7, the diazonium salt decomposes.
      
  • Incubation: Stir the deep red/orange suspension at 0–10°C for 60 minutes, then allow to warm to room temperature over 2 hours.

Phase 4: Isolation & Purification

  • Filtration: Collect the precipitate via vacuum filtration.

  • Washing: Wash with cold water (remove salts) followed by a small amount of cold ethanol (remove unreacted organics).

  • Recrystallization: Recrystallize from Ethanol/Water (80:20) or Toluene (if highly lipophilic) to obtain pure crystals.

Workflow Visualization

Workflow cluster_diazo Phase 1: Diazotization cluster_coupler Phase 2: Coupler Prep cluster_reaction Phase 3: Coupling Start1 p-Nitroaniline + HCl Step1 Cool to 0-5°C Start1->Step1 Step2 Add NaNO2 (Dropwise) Step1->Step2 Step3 Add Urea (Destroy Excess HNO2) Step2->Step3 Mix Mix Diazo + Coupler Step3->Mix Start2 N-methyl-3-(propan-2-yl)aniline Step4 Dissolve in Dilute Acetic Acid Start2->Step4 Step5 Cool to 0-5°C Step4->Step5 Step5->Mix Buffer Add NaOAc Maintain pH 4-5 Mix->Buffer React Stir 2 hrs (Deep Color Formation) Buffer->React Finish Filter & Recrystallize React->Finish

Figure 2: Operational workflow for the synthesis of mono-azo dyes.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Temperature > 5°C during diazotization.Maintain strict ice-bath control. Diazonium salts decompose to phenols/tars above 5-10°C.
No Precipitate pH is too low (acidic).The coupler is protonated (ammonium form) and cannot react. Add Sodium Acetate to reach pH 4-5.
Product is Oil/Sticky Isopropyl group increases lipophilicity.Isolate by extraction with Dichloromethane (DCM) instead of filtration. Evaporate solvent and recrystallize.
Color is Weak/Yellow Incomplete coupling or N-nitrosation.Ensure Urea step is performed.[3] Check pH. Ensure the diazo component (p-nitroaniline) was fully diazotized (clear solution before coupling).

Safety & Compliance

  • Azo Dyes: Many azo dyes are potential carcinogens. Handle all solids in a fume hood or glovebox.

  • N-methyl-3-(propan-2-yl)aniline: Like most anilines, it is toxic by inhalation and skin absorption. Wear nitrile gloves and safety goggles.

  • Waste: Aqueous filtrates contain diazonium residues and nitrite. Treat with bleach (hypochlorite) to oxidize residues before disposal.

References

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Standard text for industrial azo dye synthesis parameters).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Foundational protocols for diazotization).

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Mechanistic details on coupling pH dependence).
  • PubChem. (2023).[4] N-methyl-3-(propan-2-yl)aniline Compound Summary. National Library of Medicine. (Physical properties and safety data).

  • Organic Chemistry Portal. (2023). Azo Coupling. (General reaction conditions and mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted 3-isopropylaniline from reaction mixtures

Chemical Profile & Challenge Analysis 3-Isopropylaniline (CAS: 768-52-5) is a primary aromatic amine often used as a building block in pharmaceutical synthesis. Its removal is critical due to its potential toxicity and i...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Challenge Analysis

3-Isopropylaniline (CAS: 768-52-5) is a primary aromatic amine often used as a building block in pharmaceutical synthesis. Its removal is critical due to its potential toxicity and interference with downstream biological assays.

PropertyValueImplication for Purification
Boiling Point ~225–230 °CHigh. Simple rotary evaporation will not remove it. High-vacuum distillation risks product degradation.
pKa (Conjugate Acid) ~4.9Weak Base. It can be protonated by moderately strong acids (HCl, H₂SO₄) to form water-soluble salts.
Solubility LipophilicHighly soluble in DCM, EtOAc, and Toluene. Sparingly soluble in neutral water.
Reactivity NucleophilicSusceptible to oxidation (turning brown/black). Reactive toward electrophiles (isocyanates, acid chlorides).[1]

Troubleshooting Guide (FAQ Format)

Scenario A: Standard Liquid-Liquid Extraction (LLE)

Q: I washed my reaction mixture with water, but the 3-isopropylaniline is still present in the organic layer. Why? A: 3-Isopropylaniline is lipophilic. At neutral pH (water wash), it remains uncharged and prefers the organic solvent (DCM or Ethyl Acetate). You must lower the pH to protonate the amine.

  • Correction: Wash the organic layer with 1M HCl or 10% Citric Acid .

  • Mechanism:

    
     (Water Soluble).
    

Q: My product is acid-sensitive (e.g., contains acetals or silyl ethers). Can I still use an acid wash? A: Strong acids like 1M HCl may cleave sensitive groups.

  • Solution: Use a milder buffer such as 0.5M Sodium Phosphate (NaH₂PO₄, pH ~4.5) or 10% Citric Acid . This is acidic enough to protonate the aniline (pKa ~4.9) but often mild enough to spare robust protecting groups. If the product is extremely sensitive, switch to Solid-Phase Scavenging (See Module 3).

Q: I formed a stubborn emulsion during the acid wash. How do I break it? A: Anilines can act as surfactants when partially protonated.

  • Fix: Add solid NaCl to saturate the aqueous layer (salting out) or pass the emulsion through a pad of Celite.

Scenario B: Chromatographic Purification

Q: I am trying to purify my product on silica gel, but the 3-isopropylaniline streaks/tails and co-elutes with my compound. A: Primary amines interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing peak tailing.[2]

  • Fix: Pre-treat your silica column or add a modifier to your eluent. Add 1% Triethylamine (Et₃N) or 1% Aqueous Ammonia to your mobile phase (e.g., 1% Et₃N in Hexane/EtOAc). The modifier blocks the silanol sites, allowing the aniline to elute as a sharp band.

Scenario C: The Product is Also a Base

Q: My product is a tertiary amine. If I use acid extraction, I will lose my product. How do I remove the 3-isopropylaniline? A: You cannot use acid extraction if your product is basic. You must exploit the difference in nucleophilicity. 3-Isopropylaniline is a primary amine, whereas your product is tertiary.

  • Fix: Use an electrophilic scavenger resin (e.g., PS-Isocyanate or PS-Benzaldehyde). The primary amine will covalently bind to the resin, while the tertiary amine product remains in solution.

Decision Matrix & Workflows

The following diagram illustrates the logical selection of purification methods based on product stability and chemistry.

PurificationLogic Start Crude Mixture containing 3-Isopropylaniline IsAcidStable Is the Product Acid Stable? Start->IsAcidStable IsProductBasic Is the Product a Base (Amine)? IsAcidStable->IsProductBasic No (Sensitive) IsAcidStable->IsProductBasic Yes (Stable) MethodA METHOD A: Acid Wash (LLE) (1M HCl or Citric Acid) IsProductBasic->MethodA No (Neutral/Acidic Product) MethodB METHOD B: Scavenger Resin (PS-Isocyanate) IsProductBasic->MethodB Yes (Product is Tertiary Amine) MethodC METHOD C: Chromatography (w/ 1% Et3N Modifier) MethodB->MethodC If Scavenging Incomplete

Figure 1: Decision tree for selecting the optimal purification strategy based on product chemical properties.

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (Standard)

Best for: Neutral or acidic products that are stable to pH 1-4.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Use ~10 mL solvent per gram of crude.

  • First Wash: Transfer to a separatory funnel. Add 1M HCl (1:1 volume ratio relative to organic phase).

    • Note: If the product contains acid-labile groups (e.g., BOC, acetals), substitute HCl with 10% w/v Citric Acid .

  • Agitation: Shake vigorously for 2–3 minutes. Vent frequently.

  • Separation: Allow layers to separate. The 3-isopropylaniline converts to its hydrochloride salt and partitions into the aqueous (bottom for DCM, top for EtOAc) layer.

  • Validation: Check the pH of the aqueous layer. It must be < pH 2 . If not, add more acid and repeat.

  • Final Wash: Wash the organic layer once with Brine (saturated NaCl) to remove residual water/acid. Dry over Na₂SO₄ and concentrate.

Protocol B: Solid-Phase Scavenging (Polishing)

Best for: Basic products (tertiary amines) or acid-sensitive compounds. Ideal for removing small amounts (<10 mol%) of unreacted aniline.

Reagent: Polymer-Supported Isocyanate (PS-Isocyanate) or PS-Benzaldehyde. Mechanism: The nucleophilic aniline attacks the electrophilic isocyanate on the bead, forming an insoluble urea.

ScavengerMech Resin Polymer-N=C=O (Solid Bead) Complex Polymer-NH-CO-NH-Ar (Trapped on Bead) Resin->Complex + Aniline Aniline 3-Isopropylaniline (Solution) Aniline->Complex Product Purified Product (Remains in Solution) Complex->Product Filtration

Figure 2: Mechanism of chemoselective scavenging using PS-Isocyanate resin.

  • Calculation: Determine the theoretical excess of 3-isopropylaniline. Use 2–3 equivalents of scavenger resin relative to the aniline impurity.

  • Incubation: Add the resin directly to the reaction mixture (dissolved in DCM, THF, or DMF).

  • Agitation: Gently stir or shake at room temperature for 2–4 hours .

    • Tip: Do not use magnetic stir bars with resins as they can grind the beads; use an orbital shaker.

  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug. Rinse the resin with solvent.

  • Result: The filtrate contains the purified product; the aniline remains trapped on the resin.

Protocol C: Flash Chromatography (Silica Gel)

Best for: Complex mixtures where extraction is impossible.

  • Mobile Phase Preparation: Prepare a Hexane/Ethyl Acetate mixture (e.g., 80:20).

  • Modifier Addition: Add 1% v/v Triethylamine (Et₃N) to the mobile phase.

    • Why? The Et₃N saturates the acidic sites on the silica, preventing the 3-isopropylaniline from streaking.

  • Equilibration: Flush the column with at least 3 column volumes of the modified solvent before loading the sample.

  • Elution: Run the column. The 3-isopropylaniline will likely elute slightly faster and sharper than without the modifier.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and physical properties of anilines).

  • Biotage. (n.d.). Isocyanate Scavengers: PS-Isocyanate. Retrieved March 1, 2026. (Technical data on scavenger resin capacity and kinetics).

  • Sigma-Aldrich. (n.d.).[3] 3-Isopropylaniline Product Specification & Safety Data Sheet. (Verification of boiling point and hazards).

  • Marsh, A., et al. (2000). High-throughput solid-phase scavenging of reaction mixtures. Tetrahedron Letters, 41(20), 3947-3950. (Primary literature on using isocyanate resins for amine removal).[4]

Sources

Optimization

Technical Support Center: Preventing Over-methylation in N-methyl-3-(propan-2-yl)aniline Synthesis

Welcome to the technical support center for the synthesis of N-methyl-3-(propan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-methyl-3-(propan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the control of over-methylation during this specific N-methylation reaction. Our focus is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of N-methyl-3-(propan-2-yl)aniline, offering potential causes and actionable solutions.

Problem 1: Significant formation of N,N-dimethyl-3-(propan-2-yl)aniline impurity.

Potential Causes:

  • Highly Reactive Methylating Agent: Reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) are powerful methylating agents and can be difficult to control, often leading to the formation of the dimethylated byproduct.[1][2]

  • Incorrect Stoichiometry: An excess of the methylating agent will drive the reaction towards the thermodynamically stable dimethylated product.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the second methylation step to occur at a significant rate.[3]

  • Strongly Basic Conditions: The use of a strong base can lead to a higher concentration of the deprotonated secondary amine, which is a highly reactive nucleophile, favoring a second methylation.

Solutions:

  • Switch to a Less Reactive Methylating Agent: Consider using dimethyl carbonate (DMC), which is known for its high selectivity for mono-methylation, although it may require higher temperatures and potentially a catalyst.[1][4]

  • Employ Reductive Amination: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is an excellent method for N-methylation that inherently stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts and offering high selectivity for N,N-dimethylation of primary anilines.[5][6][7] To achieve mono-methylation, a controlled reductive amination with one equivalent of formaldehyde followed by a reducing agent like sodium cyanoborohydride is a viable strategy.[8][9]

  • Precise Stoichiometric Control: Carefully control the stoichiometry of your methylating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. Monitor the reaction progress closely using techniques like TLC or HPLC to quench the reaction upon consumption of the starting material.

  • Optimize Reaction Temperature: Gradually decrease the reaction temperature in 10°C increments to find the optimal balance between reaction rate and selectivity.

  • Choice of Base: If using a traditional alkylating agent, opt for a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) over stronger bases like sodium hydride (NaH).

Problem 2: The reaction is slow or stalls, leading to a low yield of the desired product.

Potential Causes:

  • Insufficiently Reactive Methylating Agent: While desirable for selectivity, some "greener" reagents like dimethyl carbonate may exhibit lower reactivity, requiring more forcing conditions.[4]

  • Low Reaction Temperature: The activation energy for the methylation of the aniline may not be overcome at lower temperatures.[3]

  • Poor Solubility: The aniline substrate or the reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow kinetics.

  • Deactivated Reagents: Methylating agents can be sensitive to moisture and may degrade over time. The reducing agent in reductive amination protocols can also lose activity.

Solutions:

  • Increase Temperature Judiciously: If using a less reactive agent, cautiously increase the temperature while carefully monitoring for the onset of byproduct formation.

  • Solvent Selection: Ensure your solvent fully dissolves all reactants. For anilines, polar aprotic solvents like DMF or DMSO can be effective, but may also increase the rate of over-methylation. Toluene or acetonitrile are often good starting points.[3]

  • Use Fresh Reagents: Always use freshly opened or properly stored methylating and reducing agents.

  • Consider a More Potent Methylating Agent (with caution): If other methods fail, a more reactive agent like methyl triflate (MeOTf) could be used, but requires very careful control of stoichiometry and temperature to avoid over-methylation.[1]

Problem 3: Difficulty in separating N-methyl-3-(propan-2-yl)aniline from the N,N-dimethylated impurity.

Potential Causes:

  • Similar Polarity: The mono- and di-methylated products often have very similar polarities, making chromatographic separation challenging.

Solutions:

  • Optimize Chromatographic Conditions:

    • Column Chromatography: Use a high-quality silica gel with a fine mesh size. Experiment with different solvent systems, often a gradient of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) will be necessary. Small percentages of a very polar solvent like methanol can sometimes improve separation.

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an effective, albeit more expensive, separation method.[10]

  • Chemical Separation (Hinsberg Test Adaptation): It may be possible to selectively react the secondary amine (N-methyl-3-(propan-2-yl)aniline) with an agent like benzenesulfonyl chloride. The resulting sulfonamide is acidic and can be extracted into an aqueous base, while the unreacted tertiary amine (N,N-dimethyl-3-(propan-2-yl)aniline) remains in the organic layer. The sulfonamide can then be hydrolyzed back to the secondary amine, though this adds extra steps to the synthesis.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to achieve selective mono-N-methylation of 3-(propan-2-yl)aniline?

A1: For selective mono-methylation, a carefully controlled reductive amination is often the most reliable approach. This involves reacting 3-(propan-2-yl)aniline with one equivalent of formaldehyde to form the imine, followed by reduction with a mild reducing agent like sodium borohydride or sodium cyanoborohydride.[8][9] This method avoids the highly reactive and often difficult-to-control traditional alkylating agents.

Q2: Can the Eschweiler-Clarke reaction be used for mono-methylation?

A2: The classical Eschweiler-Clarke reaction, using excess formaldehyde and formic acid, is designed for the exhaustive methylation of primary or secondary amines to the corresponding tertiary amines.[5][6][12] Therefore, it is not suitable for the selective synthesis of N-methyl-3-(propan-2-yl)aniline from 3-(propan-2-yl)aniline, as it will primarily yield the N,N-dimethylated product.

Q3: What are the safety considerations when working with methylating agents?

A3: Many traditional methylating agents are highly toxic and carcinogenic.

  • Dimethyl Sulfate (DMS): Extremely hazardous, readily absorbed through the skin, and a potent carcinogen.[13]

  • Methyl Iodide (MeI): A potent alkylating agent, toxic, and a suspected carcinogen.[12] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves (consider double-gloving), a lab coat, and safety goggles. Be aware of your institution's specific handling and disposal procedures for these hazardous materials. Dimethyl carbonate (DMC) is considered a greener and less toxic alternative.[4]

Q4: How can I monitor the progress of the reaction to prevent over-methylation?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside standards of the starting material and, if available, the mono- and di-methylated products. A suitable developing solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation of these spots. The reaction should be stopped once the starting material spot is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[10]

Q5: What is the mechanism that leads to over-methylation?

A5: Over-methylation occurs because the product of the first methylation, N-methyl-3-(propan-2-yl)aniline, is also a nucleophile and can react with the methylating agent. In some cases, the mono-methylated product can be even more nucleophilic than the starting aniline, leading to a faster second methylation. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the aniline attacks the methyl group of the methylating agent.

Experimental Protocols

Protocol 1: Selective Mono-N-methylation via Reductive Amination

This protocol is designed to favor the formation of N-methyl-3-(propan-2-yl)aniline while minimizing the dimethylated byproduct.

Materials:

  • 3-(propan-2-yl)aniline

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-(propan-2-yl)aniline (1.0 equiv.) in methanol, add formaldehyde (1.05 equiv.) dropwise at 0°C.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0°C and add sodium borohydride (1.5 equiv.) portion-wise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is consumed as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Methylating AgentReactivitySelectivity for Mono-methylationSafety ConcernsTypical Conditions
Dimethyl Sulfate (DMS) Very HighLow to ModerateHighly toxic, carcinogenic[13]Room temperature, mild base
Methyl Iodide (MeI) HighLow to ModerateToxic, suspected carcinogen[12]Room temperature, mild base
Dimethyl Carbonate (DMC) ModerateHigh"Green" reagent, less toxic[4]High temperature, often requires a catalyst
Formaldehyde/Formic Acid HighLow (forms dimethyl)CorrosiveHigh temperature
Formaldehyde/NaBH₄ ModerateHigh (with controlled stoichiometry)Flammable solidLow to room temperature

Visualizations

Reaction Pathway Diagram

N-Methylation Pathways cluster_legend Legend Aniline 3-(propan-2-yl)aniline MonoMethyl N-methyl-3-(propan-2-yl)aniline (Desired Product) Aniline->MonoMethyl + CH₃-X (k₁) DiMethyl N,N-dimethyl-3-(propan-2-yl)aniline (Over-methylation Product) MonoMethyl->DiMethyl + CH₃-X (k₂) Desired Pathway Desired Pathway Side Reaction Side Reaction

Caption: Competing reaction pathways in the N-methylation of 3-(propan-2-yl)aniline.

Troubleshooting Workflow

Troubleshooting Over-methylation start Problem: Significant Over-methylation check_reagent Check Methylating Agent Is it highly reactive (DMS, MeI)? start->check_reagent check_stoich Check Stoichiometry Is the methylating agent in large excess? start->check_stoich check_temp Check Temperature Is the reaction run at high temperature? start->check_temp solution_reagent Solution: Switch to a less reactive agent (e.g., DMC) or use reductive amination. check_reagent:f1->solution_reagent Yes solution_stoich Solution: Use 1.05-1.1 equivalents and monitor reaction closely (TLC/HPLC). check_stoich:f1->solution_stoich Yes solution_temp Solution: Lower the reaction temperature. check_temp:f1->solution_temp Yes

Caption: A decision tree for troubleshooting over-methylation issues.

References

  • Guchhait, S. K., & Shee, S. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(11), 3328. Available from: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • Tundo, P., & Selva, M. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Journal of Chemical Technology & Biotechnology, 76(4), 337-341. Available from: [Link]

  • ChemistNATE. (2025, October 13). Eschweiler-Clarke reaction. YouTube. Available from: [Link]

  • Royal Society of Chemistry. (2025, May 14). Green Chemistry. Available from: [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Available from: [Link]

  • ResearchGate. A plausible reaction mechanism of N-methylation of aniline over ZA catalysts. Available from: [Link]

  • Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7349-7354. Available from: [Link]

  • Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7349-7354. Available from: [Link]

  • Pingen, D., & Bolm, C. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1845-1850. Available from: [Link]

  • Stepanov, A. G., & Luzgin, M. V. (2025, August 7). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. ResearchGate. Available from: [Link]

  • ResearchGate. N‐methylation of aniline with CD3OD and CH3OH. Available from: [Link]

  • ResearchGate. Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. Available from: [Link]

  • PubChem. N,N-Dimethyl-3-(propan-2-yl)aniline. Available from: [Link]

  • CHIMIA. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Available from: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available from: [Link]

  • ResearchGate. Different protocols for methylation of aniline. Available from: [Link]

  • ResearchGate. Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source (2019). Available from: [Link]

  • Choi, G., et al. (2019). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering, 7(2), 2098-2105. Available from: [Link]

  • Quora. How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method? Available from: [Link]

  • ResearchGate. Reductive amination of amines with formaldehyde? Available from: [Link]

  • PubMed. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Available from: [Link]

  • PubMed Central (PMC). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Available from: [Link]

  • PubMed Central (PMC). Quantification of aniline and N-methylaniline in indigo. Available from: [Link]

  • Google Patents. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Google Patents. US3819709A - Synthesis of n-methylaniline.
  • ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Available from: [Link]

  • ACS Publications. N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of N-methyl-3-(propan-2-yl)aniline

Status: Active Compound: N-methyl-3-(propan-2-yl)aniline (CAS: Analogous to N-isopropylaniline derivatives) Synonyms: N-methyl-3-isopropylaniline, m-isopropyl-N-methylaniline. Chemical Class: Electron-rich Secondary Arom...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Compound: N-methyl-3-(propan-2-yl)aniline (CAS: Analogous to N-isopropylaniline derivatives) Synonyms: N-methyl-3-isopropylaniline, m-isopropyl-N-methylaniline. Chemical Class: Electron-rich Secondary Aromatic Amine.[1]

Executive Summary: The "Browning" Phenomenon

If your N-methyl-3-(propan-2-yl)aniline has transitioned from a colorless/pale yellow liquid to a brown, red, or black viscous oil, it has undergone oxidative degradation .

This is not a simple "impurity"; it is a radical-mediated autocatalytic cascade. The color comes from the formation of highly conjugated quinoid imines and oligomers . While the bulk material may still be intact (check purity via GC/HPLC), the oxidation products can act as radical initiators, accelerating further decomposition and poisoning transition-metal catalyzed reactions (e.g., Pd-catalyzed Buchwald-Hartwig couplings).

Module 1: Diagnosis & Mechanism (The "Why")

Q: Why does this specific molecule degrade so rapidly?

A: The instability is intrinsic to its structure. You are fighting two destabilizing forces:

  • Electron-Rich Nitrogen: The

    
    -methyl group increases the electron density on the nitrogen lone pair (via inductive effect 
    
    
    
    ), lowering the oxidation potential compared to primary anilines. This makes the molecule easier to oxidize by atmospheric oxygen.
  • Activated Ring: The isopropyl group at the meta position further enriches the aromatic ring, stabilizing the radical cation intermediates formed during oxidation.

The Mechanism of Failure: Radical Autoxidation

The degradation is not a single step but a cycle.

  • Initiation: Atmospheric oxygen abstracts an electron or hydrogen, forming an Anilinium Radical Cation .

  • Propagation: These radicals couple (dimerize) to form hydrazines or benzidines, or undergo hydrogen abstraction at the

    
    -methyl group to form imines.
    
  • Chromophore Formation: The dimers oxidize further to form Quinoid species (deeply colored).

Autoxidation Start Pure Amine (Colorless) Radical Anilinium Radical Cation [Ar-NH-Me]+. Start->Radical O2 / Light / Trace Metals Dimer Dimerization (Hydrazines/Benzidines) Radical->Dimer Coupling Imine Oxidative Dealkylation (Imine Species) Radical->Imine H-Abstraction (-2H) Quinone Quinoid Imines (Deep Brown/Red Color) Dimer->Quinone Further Oxidation Imine->Quinone Polymerization Quinone->Radical Autocatalysis (Radical Initiator)

Figure 1: The autoxidation cascade of N-alkyl anilines leading to colored impurities.

Module 2: Prevention (The "How")

Q: What is the "Golden Standard" for storage?

Do not store this compound like a standard organic solvent. Follow the I.C.D. Protocol :

ParameterRequirementScientific Rationale
I nertArgon or Nitrogen Displaces

, preventing the initial electron transfer. Argon is preferred (heavier than air) for liquid surface blanketing.
C old-20°C (Freezer) Arrhenius equation: Lowering temp significantly reduces the rate of radical propagation.
D arkAmber Glass / Foil Anilines are photolabile. UV/Vis light excites the

transition, generating radicals.
Q: Can I store it as a solution?

A: Avoid if possible. Storing in solvents (like DCM or Ether) can accelerate oxidation if the solvent contains dissolved oxygen or peroxides.

  • Exception: If you must store it in solution, use degassed anhydrous toluene stored over activated molecular sieves under Argon.

Q: Is there a more stable form?

A: Yes. The Hydrochloride Salt. If you do not need the free base immediately, convert the bulk material to its HCl salt.

  • Why? Protonating the nitrogen lone pair (

    
    ) removes the electrons involved in the oxidation mechanism. The salt is a solid, which is kinetically much more stable than the liquid free base.
    

Module 3: Remediation (The "Fix")

If your material is already brown, use the following decision tree to purify it.

Troubleshooting Workflow

Purification Start Material Status: Brown/Black Liquid CheckPurity Check Purity (GC/TLC) Start->CheckPurity HighPurity >95% Pure (Color is trace impurity) CheckPurity->HighPurity LowPurity <90% Pure (Significant degradation) CheckPurity->LowPurity MethodA Method A: Acid-Base Extraction (Removes neutral oligomers) HighPurity->MethodA Quick Cleanup ScaleCheck Scale? LowPurity->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 10 Grams ScaleCheck->LargeScale MethodC Method C: Flash Chromatography (Basified Silica) SmallScale->MethodC MethodB Method B: Vacuum Distillation over Zn Dust (Reduces N-oxides) LargeScale->MethodB

Figure 2: Decision matrix for purifying oxidized N-alkyl anilines.

Protocol A: Zinc-Modified Vacuum Distillation (Best for Bulk)

Standard distillation often fails because N-oxides can thermally decompose violently or distill over. Zinc acts as a reducing agent during the process.[2]

  • Setup: Short-path distillation apparatus.

  • Additive: Add 1-2% w/w Zinc Dust to the boiling flask.

    • Mechanism:[3][4][5] Zn reduces trace N-oxides and azo-impurities back to the amine or non-volatile species.

  • Vacuum: High vacuum (< 1 mmHg) is mandatory to keep the bath temperature below 100°C.

  • Collection: Discard the first 5-10% (forerun). Collect the main fraction.

  • Storage: Immediately flush the receiving flask with Argon and seal.

Protocol B: Acid-Base "Rescue" (Best for Trace Color)

Colored quinones are often neutral, while the amine is basic. We exploit this.

  • Dissolve: Dissolve impure aniline in Et2O or MTBE.

  • Extract: Wash with 1M HCl (aq) (3x). The amine goes into the water layer (

    
    ). The colored neutral impurities stay in the organic layer.
    
  • Wash: Wash the aqueous acidic layer with fresh ether (removes trapped neutrals).

  • Basify: Carefully basify the aqueous layer with NaOH pellets or solution (in an ice bath) until pH > 12.

  • Recover: Extract the milky emulsion with Et2O (3x), dry over

    
    , and concentrate.
    

Module 4: Analytical Validation

Q: How do I prove the degradation?

A: Color is qualitative. Use these quantitative markers:

  • TLC (Thin Layer Chromatography):

    • Condition: 10-20% EtOAc in Hexanes. Pre-treat plate with 1% Triethylamine (prevents streaking of the amine).

    • Observation: The pure amine is a single spot. Oxidation appears as a baseline streak (polymers) or a high-Rf spot (azo/hydrazine dimers).

  • GC-MS:

    • Look for peaks with Mass = [M - 2] (Imine formation) or Mass = [2M - 2] (Dimerization).

    • Note: N-oxides may thermally revert to the amine in the GC injector, giving a false sense of purity. HPLC is safer for detecting N-oxides.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for aniline purification and zinc-dust distillation).

  • Suresh, S. et al. "Oxidation of aromatic amines by peroxomonosulfate: A kinetic and mechanistic study." Journal of Chemical Sciences, 2008 . (Mechanistic insight into radical cation formation).

  • Gowenlock, B. G. "The chemistry of the nitroso group." Chemical Reviews, 1965 . (Background on oxidation products of secondary amines).

  • Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017 . (Authoritative source for specific purification constants and methods for anilines).

Sources

Optimization

Optimizing reaction temperature for N-methyl-3-isopropylaniline production

Technical Support Center: N-methyl-3-isopropylaniline Synthesis Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-methyl-3-isopropylaniline Synthesis

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for the synthesis of N-methyl-3-isopropylaniline, with a specific focus on the critical parameter of reaction temperature. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of N-methyl-3-isopropylaniline.

Q1: What are the most common methods for synthesizing N-methyl-3-isopropylaniline?

A1: Several robust methods exist for the N-methylation of anilines. The most prevalent for this target molecule include:

  • Eschweiler-Clarke Reaction: A classic and highly reliable method that employs formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage is that the reaction cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][2]

  • Reductive Amination with Other Reducing Agents: This broader category involves forming an imine intermediate from 3-isopropylaniline and formaldehyde, which is then reduced. Various reducing agents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation can be used.[3][4]

  • "Borrowing Hydrogen" or Catalytic N-Alkylation with Methanol: This modern, atom-economical approach uses methanol as the methylating agent in the presence of a transition-metal catalyst (e.g., based on Ru, Ir, Ni, or Mn).[5][6] The reaction proceeds by catalyst-mediated dehydrogenation of methanol to formaldehyde in-situ, followed by reductive amination.

  • N-Methylation with CO₂/H₂: A green chemistry approach that utilizes carbon dioxide as a renewable C1 source with a reducing agent like H₂ over a heterogeneous catalyst.[7][8] This method often requires higher pressures and specific catalytic systems.

Q2: Why is reaction temperature such a critical parameter in this synthesis?

A2: Reaction temperature is arguably the most influential parameter in the N-methylation of 3-isopropylaniline because it directly governs both reaction rate and selectivity.

  • Kinetics vs. Thermodynamics: At lower temperatures, the reaction rate may be impractically slow, leading to incomplete conversion of the starting material. Conversely, excessively high temperatures can provide enough activation energy to overcome the barrier for undesired side reactions, such as N,N-dimethylation or decomposition of reagents.[9]

  • Byproduct Formation: The primary byproduct of concern is the N,N-dimethyl-3-isopropylaniline. The mono-methylated product (your target) can react again with the methylating agent. This subsequent reaction often has a different temperature dependency than the initial methylation, making temperature control crucial for maximizing the yield of the desired mono-methylated product.[10]

  • Reagent and Catalyst Stability: High temperatures can lead to the degradation of thermally sensitive reagents or the deactivation of catalysts, particularly in transition-metal-catalyzed systems.[10] The Eschweiler-Clarke reaction, for instance, involves the thermal decomposition of formic acid, a process that is highly temperature-dependent.[11]

Q3: What safety precautions are essential when working with 3-isopropylaniline and methylating agents?

A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.[12][13]

  • 3-Isopropylaniline: This compound is an aniline derivative and should be handled as a toxic substance. Avoid inhalation, ingestion, and skin contact.[12]

  • Formaldehyde/Formalin: Formaldehyde is a known carcinogen and a potent sensitizer. All manipulations should be performed in a certified chemical fume hood.[14]

  • Formic Acid: A corrosive chemical that can cause severe burns. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • General Precautions: Always work in a well-ventilated area (fume hood).[15] Wear appropriate PPE, including a lab coat, safety glasses or goggles, and compatible gloves.[14] Ensure emergency equipment like a safety shower and eyewash station are accessible.

Section 2: Troubleshooting Guide

This guide is designed to address specific issues you may encounter during your experiments.

Q: My reaction is very slow, and I have low conversion of 3-isopropylaniline. What are the likely causes and solutions?

A: Low conversion is a common issue often related to insufficient activation energy or reagent/catalyst problems.

  • Cause 1: Suboptimal Reaction Temperature: The temperature may be too low for the specific reaction mechanism to proceed at a reasonable rate. The electron-donating isopropyl group slightly activates the aniline ring but may not be sufficient to overcome a high activation barrier at low temperatures.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments. For an Eschweiler-Clarke reaction, a typical temperature range is near the boiling point of the aqueous mixture, often around 80-100 °C.[11] For catalytic systems, the optimal temperature can vary widely (e.g., 100-160 °C) depending on the catalyst's activity.[16] Monitor the reaction progress by TLC or GC-MS at each new temperature to find the sweet spot where conversion increases without significant byproduct formation.

  • Cause 2: Ineffective Mixing: In a heterogeneous reaction (e.g., with a solid-supported catalyst or immiscible reagents), poor mixing can limit the interaction between reactants.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction. For viscous mixtures, consider using a mechanical stirrer instead of a magnetic stir bar.

  • Cause 3: Catalyst Inactivity (for catalytic methods): If using a "borrowing hydrogen" or CO₂ reduction method, the catalyst may be inactive or poisoned.

    • Solution: Ensure the catalyst was handled under the correct atmosphere (e.g., inert gas for air-sensitive catalysts). Consider using a fresh batch of catalyst or activating it according to the manufacturer's protocol.

Q: I'm observing a significant amount of the N,N-dimethylated byproduct. How can I improve selectivity for the mono-methylated product?

A: This is a classic selectivity problem in N-alkylation. The mono-alkylated product can sometimes be more nucleophilic than the starting primary amine, leading to a second alkylation.

  • Cause 1: Reaction Temperature is Too High: High temperatures often favor the faster, subsequent dimethylation reaction.

    • Solution: Lower the reaction temperature. This is the most effective way to improve selectivity. Even a 10-20 °C reduction can significantly decrease the rate of the second methylation relative to the first.[10] The trade-off may be a longer reaction time, so careful monitoring is essential.

  • Cause 2: Stoichiometry of Reagents: Using an excess of the methylating agent (e.g., formaldehyde) will naturally drive the reaction towards the dimethylated product.

    • Solution: Adjust the stoichiometry. Use 3-isopropylaniline as the limiting reagent or use a slight excess of it relative to the methylating agent.[9] For reactions where the methylating agent can be added over time, a slow, controlled addition (e.g., via syringe pump) can maintain its concentration at a low level, favoring the initial mono-methylation.[10]

  • Cause 3: Extended Reaction Time at High Temperature: Leaving the reaction to run for too long after the primary amine has been consumed will inevitably lead to over-alkylation.

    • Solution: Monitor the reaction closely. Once TLC or GC analysis shows a high conversion of the starting material and the appearance of the desired product, consider stopping the reaction, even if a small amount of starting material remains. It is often easier to separate the desired product from the starting material than from the over-alkylated byproduct.

Data Summary: Optimizing N-Methylation Conditions

The following table provides a comparative overview of typical temperature ranges and key considerations for common N-methylation methods.

MethodMethylating AgentTypical Temperature Range (°C)Catalyst / Key ReagentsKey Considerations & Causality
Eschweiler-Clarke Formaldehyde & Formic Acid80 - 100 °CNone (reagents are reactants)Temperature must be high enough to facilitate imine formation and hydride transfer from formic acid, but excessive heat can cause reagent decomposition. The reaction is irreversible due to CO₂ evolution.[2]
Catalytic (Borrowing Hydrogen) Methanol100 - 160 °CRu, Ni, Mn, or Co complexesRequires sufficient temperature for the catalyst to dehydrogenate methanol to formaldehyde in-situ. Catalyst stability is a concern at higher temperatures.[16][17]
Reductive Amination Formaldehyde & Reducing Agent0 - 60 °CNaBH₃CN, NaBH(OAc)₃, H₂/Pd-CTemperature affects the rate of both imine formation and its subsequent reduction. Mild conditions are often sufficient and help preserve the selectivity of the reducing agent.[18][19]
Catalytic (CO₂/H₂) Carbon Dioxide & Hydrogen125 - 170 °CCu, Co, or noble metal catalystsRequires elevated temperatures and pressures to activate CO₂ and H₂. Catalyst performance and product distribution are highly sensitive to temperature.[7][8]

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of N-methyl-3-isopropylaniline via the Eschweiler-Clarke reaction.

Protocol: Eschweiler-Clarke N-Methylation of 3-Isopropylaniline

Objective: To synthesize N-methyl-3-isopropylaniline with high selectivity by optimizing the reaction temperature.

Materials:

  • 3-Isopropylaniline (C₉H₁₃N)

  • Formaldehyde (37% solution in H₂O, aqueous)

  • Formic Acid (88-98%)

  • Sodium Hydroxide (NaOH), 5 M solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser

  • Heating mantle with a temperature controller and thermocouple

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Visual Workflow: The Eschweiler-Clarke Reaction

The diagram below outlines the key mechanistic steps of the Eschweiler-Clarke reaction for the N-methylation of 3-isopropylaniline.

Eschweiler_Clarke cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aniline 3-Isopropylaniline Imine Iminium Ion Intermediate Aniline->Imine Condensation (-H₂O) Formaldehyde Formaldehyde Formaldehyde->Imine Condensation (-H₂O) FormicAcid Formic Acid Product N-methyl-3-isopropylaniline FormicAcid->Product Hydride Transfer & Decarboxylation CO2 CO₂ Imine->Product Hydride Transfer & Decarboxylation Water H₂O

Caption: Mechanistic overview of the Eschweiler-Clarke reaction.

Procedure:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-isopropylaniline (1.0 eq).

  • Reagent Addition: To the stirred amine, add formaldehyde solution (e.g., 1.1 eq) followed by formic acid (e.g., 2.0 eq). The addition of formic acid may be exothermic; add it slowly or with cooling if necessary.

  • Heating and Reflux: Attach a reflux condenser and heat the reaction mixture to 90-100 °C using a heating mantle. The evolution of carbon dioxide should be observed.[11]

  • Monitoring: Allow the reaction to proceed at this temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) or GC-MS.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Workup - Basification: Carefully pour the cooled reaction mixture into a beaker containing a stirred solution of 5 M NaOH. Add the NaOH solution until the mixture is strongly basic (pH > 12). This step neutralizes the excess formic acid and deprotonates the amine product. Caution: This neutralization is highly exothermic. Perform this step in an ice bath.

  • Workup - Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.

  • Workup - Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure N-methyl-3-isopropylaniline.

References

  • ResearchGate. (2025, August 6). Alkylation of Aniline with Benzyl Alcohol by Using Ni/O‐Clay: Kinetic Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. Retrieved from [Link]

  • YouTube. (2025, October 13). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2025, May 20). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot reductive mono-N-alkylation of aniline and nitroarene derivatives using aldehydes. PubMed. Retrieved from [Link]

  • American Chemical Society. (n.d.). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Room temperature N-heterocyclic carbene manganese catalyzed selective N-alkylation of anilines with alcohols. Chemical Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007, December 7). One-pot reductive mono-N-alkylation of aniline and nitroarene derivatives using aldehydes. PubMed. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • American Chemical Society. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • South-Central Minzu University. (2023, January 2). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Retrieved from [Link]

Sources

Troubleshooting

Solvent selection for recrystallization of N-methyl-3-(propan-2-yl)aniline salts

Welcome to the Technical Support Center for Pharmaceutical Crystallization. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with isol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pharmaceutical Crystallization. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with isolating N-methyl-3-(propan-2-yl)aniline salts .

Because this compound is a sterically hindered, lipophilic secondary amine, its salts frequently defy standard recrystallization templates. Below, you will find field-proven troubleshooting guides, causal explanations for phase behaviors, and self-validating protocols to ensure high-purity crystalline yields.

Core Crystallization Workflow

G FreeBase N-methyl-3-(propan-2-yl)aniline Free Base Acid Acid Addition (HCl, Tartaric, etc.) FreeBase->Acid Solvent Solvent Selection (Binary System) Acid->Solvent Cryst Controlled Cooling & Anti-Solvent Addition Solvent->Cryst Outcome Phase Outcome? Cryst->Outcome Success Crystalline Salt (High Purity) Outcome->Success Nucleation Fail Liquid-Liquid Phase Separation (Oiling Out) Outcome->Fail LLPS Rescue Azeotropic Drying & Solvent Switch Fail->Rescue Rescue->Solvent Re-attempt

Workflow for the crystallization and troubleshooting of secondary amine salts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my N-methyl-3-(propan-2-yl)aniline salt "oil out" instead of crystallizing, and how do I fix it?

The Causality: "Oiling out" is a kinetic phenomenon formally known as Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturation of the solution forces the dissolved salt to separate into a solute-rich secondary liquid phase (an emulsion) rather than a rigid crystal lattice[1]. For N-methyl-3-(propan-2-yl)aniline, the bulky isopropyl and methyl groups disrupt crystal lattice packing, naturally lowering the melting point of the salt. If the melting point of the solvated salt is lower than the temperature at which supersaturation is reached, it will precipitate as an oil[2]. Furthermore, impurities preferentially partition into this oil droplet, preventing purification.

The Solution: You must alter the thermodynamic pathway to bypass the metastable LLPS zone. This is achieved by:

  • Changing the solvent system: Switch to a solvent where the solubility curve is less steep, allowing for nucleation at a lower temperature.

  • Reducing the cooling rate: Rapid cooling spikes supersaturation. Slowing the cooling rate (e.g., 0.1 °C/min) allows the system to remain in the metastable zone long enough for solid nucleation to occur[1].

  • Seeding: Introducing a pure crystal seed bypasses the high-energy barrier of primary nucleation.

OilingOut Detect Oiling Out Detected Cause1 High Impurity Load Detect->Cause1 Cause2 High Super- saturation Detect->Cause2 Cause3 Water Entrapment Detect->Cause3 Fix1 Charcoal Treatment & Hot Filtration Cause1->Fix1 Fix2 Reduce Cooling Rate & Seed Crystals Cause2->Fix2 Fix3 Toluene Azeotropic Distillation Cause3->Fix3

Diagnostic pathway for identifying and resolving liquid-liquid phase separation.

Q2: How do I select the optimal solvent system for the hydrochloride vs. tartrate salts of this specific amine?

The Causality: Solvent selection dictates the supramolecular self-assembly of the salt[3]. The hydrochloride (HCl) salt of N-methyl-3-(propan-2-yl)aniline is highly lipophilic but possesses a localized polar ammonium core. Highly polar solvents (like pure Methanol) will solvate the HCl salt too well, resulting in massive yield losses. An intermediate polar solvent like Isopropanol (IPA) balances solubility.

Conversely, the tartrate salt forms an extensive intermolecular hydrogen-bonding network. It requires a more polar primary solvent (like Methanol) to dissolve initially, paired with a non-polar anti-solvent to force precipitation.

Quantitative Solvent Selection Matrix

SolventDielectric Constant (ε)Boiling Point (°C)Role in Amine Salt CrystallizationSuitability (HCl Salt)Suitability (Tartrate Salt)
Methanol 32.764.7Primary SolventFair (Yield loss)Excellent
Isopropanol (IPA) 18.382.6Primary SolventExcellentGood
Dichloromethane 9.139.6Extraction / PrimaryGoodPoor
Diethyl Ether 4.334.6Anti-SolventExcellentExcellent
Toluene 2.4110.6Azeotropic Drying / Anti-SolventExcellentGood
Q3: My amine hydrochloride salt has formed a sticky, deliquescent glass. How do I rescue it?

The Causality: Amine hydrochlorides are notoriously hygroscopic. Trace water from the environment or the acid reagent (e.g., if using 37% aqueous HCl instead of anhydrous HCl in dioxane) becomes trapped in the matrix. Water acts as a plasticizer, drastically lowering the glass transition temperature (


) and preventing the rigid stacking required for crystallization[4].

The Solution: You must strip the water using azeotropic distillation before attempting recrystallization.

Step-by-Step Methodology: Azeotropic Rescue & Anti-Solvent Crystallization

This protocol is designed as a self-validating system . At each critical juncture, a physical observation will confirm whether the thermodynamic state is correct to proceed.

Phase 1: Azeotropic Dehydration

  • Dissolution: Decant any supernatant from your gummy N-methyl-3-(propan-2-yl)aniline salt. Dissolve the gum in 10–15 mL of dry Toluene.

  • Distillation: Attach the flask to a rotary evaporator and strip the solvent under reduced pressure at 45 °C. The toluene-water azeotrope will selectively pull entrapped moisture out of the matrix.

  • Validation Checkpoint 1: Observe the residue. If it remains a sticky oil, water is still present. Repeat the addition of 10 mL Toluene and evaporate. Validation is achieved when the residue transitions into a brittle, opaque crystalline foam.[4]

Phase 2: Binary Solvent Crystallization 4. Primary Solvation: Dissolve the anhydrous foam in a minimal volume of hot Isopropanol (IPA) at 60 °C. Add drop-by-drop until the solid just dissolves. 5. Anti-Solvent Titration: While maintaining the temperature at 60 °C, add Diethyl Ether (anti-solvent) dropwise. 6. Validation Checkpoint 2: Stop adding Ether the exact moment a faint, persistent opalescence (cloudiness) remains in the flask. This visual cue validates that you have precisely reached the metastable limit of the solubility curve. 7. Clearing & Seeding: Add exactly 1–2 drops of hot IPA to clear the opalescence. If you have a seed crystal from a previous batch, add it now. 8. Controlled Nucleation: Remove the flask from the heat source. Insulate the flask (e.g., wrap in a towel or place in a room-temperature water bath) to enforce a slow cooling rate (< 0.5 °C/min). Do not disturb or agitate the flask, as shear forces can induce premature oiling out. 9. Isolation: Once cooled to room temperature, chill in an ice bath for 30 minutes to maximize yield, then isolate via vacuum filtration. Wash with ice-cold Diethyl Ether.

References

  • . "3.6F: Troubleshooting Crystallization - Oiling Out." LibreTexts Project. 2.. "Oiling Out in Crystallization: Detection and Characterization." Mettler-Toledo International Inc.

  • . "Forming oxalate and hydrochloride salts of amines: Azeotropic drying techniques." Sciencemadness Discussion Board.

  • . "Chapter 13 - Crystallization in the Pharmaceutical Industry." Handbook of Industrial Crystallization.

Sources

Optimization

Technical Support Center: Optimizing the Alkylation of 3-(Propan-2-yl)aniline

Welcome to the Amine Functionalization Support Portal. As a Senior Application Scientist, I have designed this knowledge base to help researchers, chemists, and drug development professionals troubleshoot and optimize th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amine Functionalization Support Portal. As a Senior Application Scientist, I have designed this knowledge base to help researchers, chemists, and drug development professionals troubleshoot and optimize the alkylation of 3-(propan-2-yl)aniline (also known as m-cumidine).

While the amino group is highly reactive, achieving precise mono-N-alkylation without triggering over-alkylation or ring-substitution requires strict mechanistic control. This guide provides causality-driven FAQs, diagnostic matrices, and self-validating protocols to ensure high-fidelity synthesis.

Mechanism & Pathway Visualization

To control the reaction, we must first understand the competing mechanistic pathways. The primary amine can undergo the desired mono-alkylation, but the resulting product is highly susceptible to further reactions.

ReactionNetwork A 3-(propan-2-yl)aniline (Primary Amine) B Mono-N-alkylated (Target Product) A->B Alkyl Halide / Base (Desired Pathway) D Ring C-alkylated (Friedel-Crafts) A->D Lewis Acid / High Temp (Electrophilic Substitution) C N,N-dialkylated (Over-alkylation) B->C Excess Alkyl Halide (High Nucleophilicity)

Reaction pathways for 3-(propan-2-yl)aniline alkylation showing target and side reactions.

Frequently Asked Questions (FAQs)

Q1: Why does direct alkylation with alkyl halides consistently yield a mixture of mono- and di-alkylated products? A: This is a fundamental kinetic issue driven by inductive effects. When 3-(propan-2-yl)aniline undergoes its first N-alkylation, the newly attached alkyl group donates electron density to the nitrogen atom via the inductive effect. This makes the resulting secondary amine significantly more nucleophilic than the starting primary amine[1]. Consequently, the mono-alkylated product competes aggressively with the unreacted starting material for the remaining alkyl halide, leading to N,N-dialkylation.

Q2: How can I completely suppress N,N-dialkylation? A: The most robust method to prevent over-alkylation is to abandon direct halide alkylation and utilize reductive amination [2]. By reacting the aniline with a carbonyl compound, you form an imine intermediate. Reducing this imine yields the mono-alkylated secondary amine. Because secondary amines cannot form stable imines with another equivalent of the carbonyl compound under these conditions, the reaction inherently stops at the mono-alkylated stage, acting as a self-limiting system.

Q3: I am observing Friedel-Crafts C-alkylation instead of N-alkylation. What is causing this? A: C-alkylation occurs when the electrophile is too "hard" or when Lewis acids (e.g., AlCl₃) are present. The amino group is a powerful ortho/para director, and the isopropyl group at the 3-position also weakly activates the ring[3]. If a Lewis acid is used, it can coordinate with the amine, turning it into a deactivating group, but the isopropyl group will still direct electrophilic aromatic substitution to the ring. To fix this, remove Lewis acids, use mild bases (like K₂CO₃ or NaHCO₃), and rely on standard Sₙ2 conditions.

Q4: Are there greener alternatives to using toxic, corrosive alkyl halides? A: Yes. Recent advancements in photocatalysis allow for the use of simple alcohols as alkylating agents via hydrogen-borrowing mechanisms. For instance, using a Cu-Mo/TiO₂ photocatalyst under UV irradiation at room temperature facilitates highly selective N-alkylation of anilines with alcohols, achieving yields up to 95% without generating halide waste[4].

Troubleshooting & Quantitative Data Matrix

Use the following table to diagnose specific issues based on your reaction outcomes. The data summarizes expected yields and side-product distributions across different methodologies.

Alkylation MethodReagents & ConditionsTarget Yield (Mono-N)N,N-Dialkylation (%)C-Alkylation (%)Mechanistic Solution / Note
Direct Alkylation (Standard) R-X (1.1 eq), K₂CO₃, MeCN, 80°C45 - 55%25 - 35%< 5%High dialkylation due to increased nucleophilicity of the product[1].
Direct Alkylation (Ionic Liquid) R-X (1.1 eq), [BMIM][BF₄], 60°C70 - 80%10 - 15%Not detectedIonic liquids stabilize the transition state, enhancing mono-selectivity[2].
Reductive Amination R=O (1.2 eq), STAB (1.5 eq), DCM, RT85 - 95%< 1%Not detectedImine formation inherently prevents over-alkylation[2].
Friedel-Crafts (Side Reaction) R-X, AlCl₃, 1,2-dichlorobenzene< 5%< 5%> 50%Avoid Lewis acids to prevent electrophilic aromatic substitution[3].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system —meaning the chemistry itself provides observable checkpoints to confirm success before proceeding to the next step.

Workflow Visualization: Reductive Amination

Workflow S1 1. Imine Formation Aniline + Carbonyl in DCM S2 2. Acid Catalysis Add Catalytic AcOH (Check TLC) S1->S2 S3 3. Selective Reduction Add STAB Portion-wise S2->S3 S4 4. Mono-N-alkyl Product Over-alkylation Blocked S3->S4

Step-by-step workflow for reductive amination to exclusively yield mono-N-alkylated products.

Protocol A: Reductive Amination (Zero Over-Alkylation Guarantee)

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces imines faster than aldehydes, ensuring high yields[2].

Step-by-Step Methodology:

  • System Setup: In an oven-dried round-bottom flask under inert N₂ atmosphere, dissolve 3-(propan-2-yl)aniline (1.0 eq) and the target carbonyl compound (aldehyde/ketone, 1.2 eq) in anhydrous Dichloromethane (DCM).

  • Imine Formation (Validation Checkpoint 1): Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate dehydration. Stir at room temperature for 30 minutes.

    • Self-Validation: Spot the mixture on a TLC plate (Hexane:EtOAc 8:2). The primary amine spot should disappear, replaced by a less polar, often distinctly yellow-colored imine spot.

  • Reduction: Once imine formation is confirmed, add STAB (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction Monitoring (Validation Checkpoint 2): Stir at room temperature for 2–12 hours.

    • Self-Validation: The yellow color will fade as the imine is reduced. A new TLC spot (the secondary amine) will appear, which will stain differently with ninhydrin compared to the starting material.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until bubbling (H₂ gas from unreacted STAB) ceases. Extract with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Direct Alkylation in Ionic Liquid (Optimized Halide Method)

If an alkyl halide must be used, employing an ionic liquid solvent like [BMIM][BF₄] significantly enhances the reaction rate and selectivity for the mono-alkylated product[2].

Step-by-Step Methodology:

  • Solvation: To a round-bottom flask, add 3-(propan-2-yl)aniline (1.0 eq) and 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) (2-3 mL per mmol of aniline). Stir at room temperature until fully dissolved.

  • Electrophile Addition: Add the alkyl halide (strictly 1.1 eq to prevent excess reagent from driving dialkylation) dropwise to the stirred solution.

  • Heating & Monitoring: Heat the mixture to 60–80 °C. Monitor via TLC.

    • Self-Validation: The high polarity of the ionic liquid stabilizes the Sₙ2 transition state, allowing the reaction to proceed at lower temperatures than standard reflux, minimizing thermal degradation.

  • Extraction: Allow the mixture to cool. Add saturated aqueous NaHCO₃. Extract the product with n-hexane (3 x 20 mL). The ionic liquid remains in the aqueous/polar phase, allowing for easy separation and potential recycling of the solvent.

References

  • Synthetic Protocols for the N-Alkylation of 4-methyl-3-(propan-2-yl)
  • 3-Isopropoxyaniline | 41406-00-2 - N-Alkylation Challenges Source: BenchChem URL
  • Product Class 28: Arylamines (Friedel-Crafts & Ring Substitution)
  • Room Temperature N-Alkylation of Amines with Alcohols under UV Irradiation Catalyzed by Cu-Mo/TiO2 Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Hub: Handling Moisture Sensitivity in N-methyl-3-(propan-2-yl)aniline

Status: Operational Ticket ID: N-Me-3-iPr-ANI-001 Subject: Anhydrous Handling, Purification, and Troubleshooting Guide Assigned Specialist: Senior Application Scientist Executive Summary N-methyl-3-(propan-2-yl)aniline (...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: N-Me-3-iPr-ANI-001 Subject: Anhydrous Handling, Purification, and Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary

N-methyl-3-(propan-2-yl)aniline (also known as N-methyl-3-isopropylaniline) is a secondary aromatic amine.[1][2][3][4] While the molecule itself is hydrolytically stable, it is hygroscopic . The critical "moisture sensitivity" usually refers to its impact on downstream applications, particularly organometallic couplings (Buchwald-Hartwig) or directed ortho-metalation (DoM) , where even trace water (ppm levels) can quench reactive intermediates or poison catalysts.

This guide provides a self-validating workflow to ensure your amine is chemically pure and sufficiently dry (<50 ppm water) for sensitive applications.

Part 1: The "Gold Standard" Drying Protocol

Core Directive: Do not rely on "bottle dry" specifications. Secondary amines form strong hydrogen bonds with water. Standard drying agents like Magnesium Sulfate (


) are insufficient for organolithium or Pd-catalyzed chemistry.
Step-by-Step Purification Workflow
StageReagent/MethodPurposeCritical Note
1. Pre-Drying Potassium Hydroxide (KOH) pelletsBulk water removalStir raw amine over KOH for 12h. Decant. Do NOT use acidic desiccants (

) or anhydrides.
2.[5] Rigorous Drying Calcium Hydride (

)
Chemically destroys trace waterUse 5% w/v. Reflux is required to break H-bonds between amine and water.
3. Isolation Vacuum DistillationSeparation from

sludge
Mandatory: Distill under reduced pressure to prevent thermal oxidation.
4. Storage 4Å Molecular SievesMaintain anhydrous stateSieves must be activated (baked) at 300°C under vacuum before use.
Visual Workflow: Purification & Storage

DryingProtocol Figure 1: Critical Purification Pathway for N-methyl-3-(propan-2-yl)aniline Raw Raw Amine (>1000 ppm H2O) PreDry Pre-Dry (KOH Pellets) Raw->PreDry Decant Reflux Reflux (CaH2, 60°C, 4h) PreDry->Reflux Transfer Distill Vacuum Distillation (Inert Atmosphere) Reflux->Distill Distill off CaH2 Storage Storage (Activated 4Å Sieves) Distill->Storage Argon Flush

Part 2: QC & Validation (Karl Fischer Titration)

The Problem: Standard Karl Fischer (KF) titration often fails with amines. The Science: Secondary amines like N-methyl-3-(propan-2-yl)aniline are basic. They can shift the pH of the KF reagent, causing the reaction to be slow or the endpoint to drift.[6] Furthermore, they can react with iodine in the presence of methanol, leading to false-high water readings.

Validation Protocol
  • Reagent Selection: Use a Buffered KF Reagent specifically designed for amines (often containing salicylic acid or benzoic acid to neutralize the amine).

    • Example: Hydranal™-Composite 5 K or equivalent.

  • Solvent: If using a coulometric titrator, ensure the anolyte is methanol-free or buffered.

  • Target Specification:

    • Coupling Reactions: < 100 ppm

    • Organolithium/Grignard: < 50 ppm[7]

Part 3: Troubleshooting & FAQs
Scenario A: "My Lithiation Reaction Failed (No Conversion)"

Symptom: You attempted to lithiate the ring (e.g., using n-BuLi), but recovered only starting material. Root Cause: Moisture Quenching. Mechanism: The N-H proton is acidic (


), but water (

) is orders of magnitude more acidic. Any water present will instantly protonate the n-BuLi before it can deprotonate the amine or the ring. Fix:
  • Run the Gold Standard Drying Protocol (Part 1).

  • Titrate your n-BuLi to ensure it hasn't degraded.

  • Ensure the reaction vessel is flame-dried under vacuum.

Scenario B: "The Amine Turned Dark Brown/Black During Storage"

Symptom: The clear/pale yellow oil has darkened significantly. Root Cause: Oxidation. Mechanism: Electron-rich anilines are prone to oxidation by atmospheric oxygen, forming radical cations and eventual polymerization/imino-quinone species. Fix:

  • Distill immediately before use.

  • Store under Argon/Nitrogen in the dark.

  • Do not store in clear glass on a benchtop.

Scenario C: "Karl Fischer Titration Never Stabilizes (Drifting Endpoint)"

Symptom: The titrator keeps adding reagent but never finds the endpoint. Root Cause: The Bunsen Reaction Interference. Mechanism: The basicity of the amine neutralizes the acid formed during the KF reaction, or the amine reacts directly with iodine. Fix: Add Salicylic Acid (1g per 20mL solvent) to the titration vessel before adding the sample. This buffers the pH and prevents side reactions [1].

Part 4: The "Chain of Destruction" (Why Moisture Matters)

Understanding how water interferes allows for better troubleshooting.

FailureModes Figure 2: Impact of Moisture on Downstream Chemistry cluster_Li Pathway A: Lithiation (n-BuLi) cluster_Pd Pathway B: Pd-Catalysis Water Trace Moisture (>100 ppm) BuLi n-BuLi Reagent Water->BuLi Protonation (Fast) Cat Pd(0) Catalyst Water->Cat Ligand Displacement / Oxidation Quench Li-OH + Butane BuLi->Quench ResultA Reaction Failure (Recovered SM) Quench->ResultA Poison Pd-Black Aggregation (Inactive) Cat->Poison ResultB Low Yield / Stalled Poison->ResultB

[1][4][8]

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[8] (The authoritative text on drying amines via CaH2 and distillation).

  • Sigma-Aldrich Technical Bulletin. (2023). Water Determination in Amines by Karl Fischer Titration. (Details the buffering requirements for secondary amines).

  • Ricci, A. (2000). Modern Amination Methods. Wiley-VCH. (Discusses the sensitivity of metal-catalyzed amination to moisture and reagent purity).

Sources

Optimization

Advanced Technical Support Center: Separation of N-methyl-3-(propan-2-yl)aniline from Ortho-Isomers

Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of alkylated aniline derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of alkylated aniline derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating N-methyl-3-(propan-2-yl)aniline (the meta-isomer) from its ortho-isomer counterpart, N-methyl-2-(propan-2-yl)aniline.

Section 1: The Core Challenge & Physicochemical Properties

Q: Why is the separation of ortho and meta isomers of N-methyl-isopropylaniline so difficult using standard fractional distillation?

A: The difficulty stems from the nearly identical thermodynamic properties of these positional isomers[1]. Both molecules share the same molecular weight, and the dispersion forces governing their boiling points are virtually indistinguishable. While standard distillation might separate para-isomers due to slight differences in dipole moments, the ortho and meta isomers of alkylated anilines typically co-distill. To achieve high purity, researchers must exploit structural and steric differences rather than simple boiling point differentials.

Table 1: Comparative Physicochemical Profile
PropertyN-methyl-3-(propan-2-yl)aniline (Meta)N-methyl-2-(propan-2-yl)aniline (Ortho)
Molecular Weight 149.24 g/mol 149.24 g/mol
Boiling Point (Approx.) 234 - 236 °C233 - 235 °C
Steric Hindrance at Amine Low (Distant isopropyl group)Extremely High (Adjacent isopropyl group)
Basicity (pKa) ~ 4.8~ 4.3 (Lowered by steric inhibition of resonance)

Section 2: Kinetic Resolution via Selective Derivatization

Q: How can we exploit the structural differences between the ortho and meta isomers to achieve a chemical separation?

A: We can utilize a self-validating system known as kinetic resolution, which relies on steric hindrance[2]. In the ortho-isomer, the bulky isopropyl group is directly adjacent to the secondary N-methylamine. This creates massive steric crowding, significantly raising the activation energy required for nucleophilic attack. In contrast, the meta-isomer's amine is unhindered. By introducing a derivatizing agent like acetic anhydride at low temperatures, the meta-isomer rapidly converts into a neutral amide, while the ortho-isomer remains an unreacted basic amine. A simple acid-base extraction then perfectly separates the two.

Protocol 1: Selective Acetylation and Extraction Workflow
  • Preparation: Dissolve 10.0 g of the isomer mixture in 100 mL of anhydrous dichloromethane (DCM) in a round-bottom flask. Cool to 0 °C using an ice bath.

  • Derivatization: Slowly add 1.05 molar equivalents (relative to the meta-isomer content) of acetic anhydride dropwise. Stir for 30 minutes at 0 °C.

  • Quenching & Extraction: Add 100 mL of 1M aqueous HCl to the mixture and transfer to a separatory funnel.

  • Phase Separation: Shake vigorously and allow the layers to separate.

    • Aqueous Phase: Contains the protonated ortho-isomer (hydrochloride salt).

    • Organic Phase: Contains the neutral N-acetyl-N-methyl-3-(propan-2-yl)aniline (acetylated meta-isomer).

  • Hydrolysis (Recovery): Isolate the organic phase, evaporate the DCM, and reflux the resulting amide in 20% aqueous NaOH for 4 hours to hydrolyze the acetyl group. Extract with fresh DCM to recover the pure N-methyl-3-(propan-2-yl)aniline.

G Start Isomer Mixture (Ortho & Meta) Ac2O Add Acetic Anhydride (0°C, 30 min) Start->Ac2O Reaction Kinetic Resolution Meta: Acetylated Ortho: Unreacted Ac2O->Reaction Extraction Acid/Base Extraction (1M HCl / DCM) Reaction->Extraction OrgPhase Organic Phase (Meta-Amide) Extraction->OrgPhase Neutral AqPhase Aqueous Phase (Ortho-Amine HCl) Extraction->AqPhase Protonated Hydrolysis Base Hydrolysis (20% NaOH, Reflux) OrgPhase->Hydrolysis EndMeta Pure N-methyl-3- (propan-2-yl)aniline Hydrolysis->EndMeta

Caption: Workflow for the kinetic resolution and separation of aniline isomers via selective acetylation.

Section 3: Liquid-Phase Zeolite Separation

Q: Is there a scalable, non-destructive method to separate these isomers without chemical derivatization?

A: Yes. Shape-selective adsorption using Faujasite-type zeolites (specifically Type X or Y) is a highly effective, non-destructive method[3]. Faujasite zeolites possess a three-dimensional tubular channel system with pore diameters ranging from 8 to 10 Å. The ortho-isomer, due to the proximity of the N-methyl and isopropyl groups, has a larger kinetic diameter and is sterically excluded from the pores. The meta-isomer diffuses into the pores and adsorbs onto the active sites.

Protocol 2: Zeolite Adsorption Methodology
  • Zeolite Activation: Calcine synthetic Faujasite Y zeolite at 300 °C under vacuum for 3 hours to remove moisture and clear the pore channels.

  • Adsorption Phase: In a sealed reactor, combine the liquid isomer mixture with the activated zeolite (typically a 1:5 w/w ratio of mixture to zeolite). Stir the slurry at 80 °C for 4 hours to reach adsorption equilibrium[3].

  • Filtration: Filter the slurry while warm. The resulting liquid filtrate will be highly enriched in the sterically excluded ortho-isomer.

  • Desorption: Transfer the meta-isomer-loaded zeolite cake to a desorption column. Wash with a polar desorbent solvent (e.g., methanol or toluene) at 60 °C to elute the meta-isomer.

  • Solvent Removal: Evaporate the desorbent solvent under reduced pressure to yield purified N-methyl-3-(propan-2-yl)aniline.

G Mix Liquid Isomer Mixture Zeolite Add Faujasite Zeolite (Type X/Y, 25-120°C) Mix->Zeolite Adsorption Shape-Selective Adsorption (Meta enters pores) Zeolite->Adsorption Filtration Solid-Liquid Filtration Adsorption->Filtration Liquid Filtrate (Ortho-enriched) Filtration->Liquid Solid Zeolite Cake (Meta-adsorbed) Filtration->Solid Desorption Solvent Desorption (Toluene Wash) Solid->Desorption PureMeta Recovered Meta-isomer Desorption->PureMeta

Caption: Liquid-phase separation of aniline derivatives using shape-selective Faujasite zeolites.

Section 4: Preparative HPLC Guidelines

Q: What are the best chromatographic conditions for isolating small batches of the meta-isomer for analytical or early-stage R&D use?

A: Normal-phase High-Performance Liquid Chromatography (HPLC) is recommended for basic secondary amines. Reverse-phase columns often suffer from severe peak tailing with anilines due to secondary interactions with unendcapped silanols. By using a bare silica column with a non-polar organic mobile phase modified with a volatile base (like Triethylamine), you suppress ionization and achieve sharp, resolvable peaks.

Table 2: Recommended Preparative HPLC Parameters
ParameterSpecification
Stationary Phase Bare Silica (10 µm particle size, 250 x 21.2 mm column)
Mobile Phase Heptane : Ethanol (85:15 v/v)
Basic Modifier 0.1% Triethylamine (TEA) - Critical for preventing peak tailing
Flow Rate 20.0 mL/min
Detection UV Absorbance at 254 nm
Temperature Ambient (20 - 25 °C)

References

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Comparative NMR Analysis: N-methyl-3-(propan-2-yl)aniline

This guide provides a rigorous technical comparison of the 1H NMR spectral features of N-methyl-3-(propan-2-yl)aniline (also known as N-methyl-3-isopropylaniline). It focuses on distinguishing this specific regioisomer f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of the 1H NMR spectral features of N-methyl-3-(propan-2-yl)aniline (also known as N-methyl-3-isopropylaniline). It focuses on distinguishing this specific regioisomer from its metabolic precursors and structural isomers using diagnostic chemical shift analysis.

Executive Summary

N-methyl-3-(propan-2-yl)aniline presents a unique spectroscopic challenge due to the potential overlap of its two major aliphatic features: the N-methyl singlet and the ring-isopropyl methine septet. This guide details the specific chemical shifts required to distinguish this molecule from its unmethylated parent (3-isopropylaniline ) and its N-alkylated isomer (N-isopropylaniline ).

Key Diagnostic Indicator: The convergence of the N-methyl and Ar-isopropyl methine signals near 2.80–2.90 ppm is the primary identification marker. Successful characterization requires careful integration analysis (3H singlet vs. 1H septet) or the use of alternative solvents (e.g., Benzene-d6) to induce shift dispersion.

Comparative Chemical Shift Data (CDCl₃)

The following table contrasts the target molecule with its most common structural alternatives. Data is referenced to TMS (0.00 ppm) in Chloroform-d.

Proton EnvironmentTarget: N-methyl-3-isopropylanilineParent: 3-isopropylanilineIsomer: N-isopropylaniline
N-H (Amine) ~3.60 ppm (Broad s, 1H)~3.54 ppm (Broad s, 2H )~3.55 ppm (Broad s, 1H)
N-Methyl (-CH₃) 2.82 ppm (Singlet, 3H)AbsentAbsent
Ring-Isopropyl (-CH) 2.85 ppm (Septet, 1H)†2.78 ppm (Septet, 1H)Absent
N-Isopropyl (-CH) AbsentAbsent3.67 ppm (Septet, 1H)‡
Isopropyl Methyls (-CH₃) 1.24 ppm (Doublet, 6H)1.21 ppm (Doublet, 6H)1.22 ppm (Doublet, 6H)
Aromatic H (C2) 6.50 ppm (Singlet-like)6.52 ppm (Singlet-like)6.50–7.20 ppm (Multiplet)
Aromatic H (C5) 7.10 ppm (Triplet)7.06 ppm (Triplet)7.15 ppm (Triplet)

† Critical Overlap Warning: In CDCl₃, the N-methyl singlet (2.82 ppm) often obscures the central lines of the isopropyl methine septet (2.85 ppm). ‡ Structural Distinction: Note the significant downfield shift of the methine proton when attached directly to Nitrogen (3.67 ppm) versus the Ring (2.85 ppm).

Detailed Spectral Analysis
The Aliphatic Region: Resolving the Overlap

The defining feature of N-methyl-3-(propan-2-yl)aniline is the aliphatic region between 1.0 and 3.0 ppm.

  • The Isopropyl Doublet (1.24 ppm): This strong doublet (

    
     Hz) integrating to 6 protons confirms the presence of the isopropyl group. It is relatively insensitive to the N-methylation status.
    
  • The "2.8 ppm Cluster": This is the diagnostic danger zone.

    • The N-Methyl group resonates as a sharp singlet at 2.82 ppm .

    • The Benzylic Methine (CH) of the isopropyl group resonates as a septet centered at 2.85 ppm .

    • Expert Tip: If the integration of the region 2.7–2.9 ppm equals 4H (3H from methyl + 1H from methine), the structure is confirmed. If it equals 1H, you likely have the unmethylated parent.

The Aromatic Region: Substituent Effects

The meta-substitution pattern creates a distinct splitting tree:

  • H2 (Ortho to both groups): Appears as a narrow doublet or singlet (~6.50 ppm). It is shielded by the electron-donating amino group.

  • H4 & H6: Appears as doublets. H6 (ortho to amine) is more shielded (~6.55 ppm) than H4 (ortho to isopropyl, ~6.75 ppm).

  • H5 (Meta to both): Appears as a triplet (~7.10 ppm) due to coupling with H4 and H6.

Experimental Protocol: Optimizing Resolution

To ensure accurate integration of the overlapping regions, follow this self-validating protocol.

Step 1: Sample Preparation

  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (neutralized with basic alumina to prevent broadening of the NH peak).

  • Alternative Solvent (If overlap is severe): Use Benzene-d6 (C₆D₆) . The magnetic anisotropy of the benzene ring typically shifts the N-methyl signal upfield relative to the methine septet, resolving the overlap.

Step 2: Acquisition Parameters

  • Pulse Angle: 30° (to prevent saturation of methyl signals).

  • Relaxation Delay (D1): Set to 5.0 seconds . The N-methyl protons have longer T1 relaxation times; a short delay will under-integrate the methyl singlet, leading to false ratios.

  • Scans: Minimum 16 scans for adequate S/N ratio on the outer wings of the septet.

Step 3: Processing

  • Apodization: Apply slight exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manually phase the isopropyl doublet (1.24 ppm) to pure absorption mode before integrating the 2.8 ppm region.

Diagnostic Logic Flow (Isomer Identification)

The following diagram illustrates the decision logic for distinguishing the target from its isomers based on 1H NMR data.

NMR_Identification Start Unknown Aniline Derivative (1H NMR Analysis) Check_Septet Check Methine (-CH) Shift (Look for Septet) Start->Check_Septet Septet_36 Septet at ~3.6 - 3.8 ppm Check_Septet->Septet_36 Downfield Septet_28 Septet at ~2.8 - 2.9 ppm Check_Septet->Septet_28 Upfield Result_N_Iso Isomer: N-isopropylaniline (Isopropyl on Nitrogen) Septet_36->Result_N_Iso Check_Methyl Check for Singlet at ~2.8 ppm Septet_28->Check_Methyl Singlet_Present Singlet Present (3H) Total Integral ~4H Check_Methyl->Singlet_Present Yes Singlet_Absent Singlet Absent Total Integral 1H Check_Methyl->Singlet_Absent No Result_Target TARGET CONFIRMED: N-methyl-3-isopropylaniline Singlet_Present->Result_Target Result_Parent Precursor: 3-isopropylaniline (Primary Amine) Singlet_Absent->Result_Parent

Caption: Diagnostic logic tree for distinguishing N-methyl-3-isopropylaniline from isomers using chemical shift thresholds.

References
  • ChemicalBook. (2024). 3-Isopropylaniline 1H NMR Spectrum (CAS 5369-16-4).[1]Link

    • Source of experimental data for the parent compound (3-isopropylaniline).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): N-Methylaniline.Link

    • Source for N-methyl group chemical shift standards in aniline deriv
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

    • Standard reference for residual solvent calibration (CDCl3
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. Authoritative text for additivity rules regarding substituent effects on benzene rings.

Sources

Comparative

Technical Guide: FTIR Spectral Profiling of N-methyl-3-(propan-2-yl)aniline

Topic: FTIR Spectral Interpretation of N-methyl-3-(propan-2-yl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary N-methyl-3-(propan-2-yl)an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Interpretation of N-methyl-3-(propan-2-yl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-methyl-3-(propan-2-yl)aniline (CAS: 117802-45-6), also known as N-methyl-3-isopropylaniline, represents a specific class of secondary aromatic amines often utilized as intermediates in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

This guide provides a rigorous spectral interpretation framework for verifying the identity of this compound. Unlike simple database matching, this protocol focuses on structural causality —validating the molecule based on the specific vibrational signatures of its functional fragments: the secondary amine (


), the isopropyl group (

), and the meta-substituted aromatic ring.

Key Differentiator: This guide compares the target molecule against its most common synthetic precursor (3-isopropylaniline ) and its tertiary analogue (N,N-dimethyl-3-isopropylaniline ) to demonstrate specificity.

Experimental Protocol: Liquid ATR-FTIR

Given the lipophilic alkyl substituents, this compound is expected to be a viscous liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is the industry standard for such amines due to its pathlength consistency and ease of cleaning.

Methodology
  • Instrumentation: FTIR Spectrometer (e.g., Bruker, PerkinElmer, or Thermo Nicolet) equipped with a DTGS detector.

  • Crystal Selection: Diamond or ZnSe ATR crystal.

    • Why: Diamond is preferred for chemical resistance against amines; ZnSe is acceptable but requires immediate cleaning to prevent etching.

  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard for liquid phase).

    • Scans: 32–64 scans (To optimize Signal-to-Noise ratio).

    • Range: 4000–600 cm⁻¹.

  • Background: Collect an air background immediately prior to sampling.

  • Sampling: Apply 10–20 µL of the neat liquid to the crystal center. Ensure full coverage of the evanescent wave active area.

Spectral Interpretation & Band Assignment

Region I: The High-Frequency Region (4000–2700 cm⁻¹)

This region is critical for distinguishing the secondary amine nature of the target from primary amine precursors.

Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Insight
N-H (Secondary) 3410–3430 Weak/MedStretching (

)
Single sharp band. Differentiates from primary amines (doublet) and tertiary amines (absent).
C-H (Aromatic) 3030–3060 WeakStretching (

)
Indicates presence of the benzene ring.
C-H (Aliphatic) 2950–2970 MediumAsym. Stretch (

)
Dominant contribution from the isopropyl methyls.
C-H (Methine) ~2890 WeakStretching (

)
Specific to the isopropyl backbone.
N-CH₃ 2810–2820 Weak/ShSym. Stretch"Bohlmann Band" analogue. Often distinct in N-methylanilines; lower freq due to N-lone pair interaction.
Region II: The Fingerprint Region (1600–600 cm⁻¹)

This region confirms the meta-substitution pattern and the specific alkyl attachments.

Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Insight
Aromatic Ring 1600 & 1480 StrongRing Breathing (

)
The 1480 cm⁻¹ band is often split or broadened by the N-substitution.
Isopropyl Group 1385 & 1365 MediumGem-dimethyl Deformation"The Isopropyl Split." A doublet of equal intensity is the hallmark of the isopropyl group.
C-N (Ar-N) 1320–1280 StrongStretching (

)
Higher frequency than aliphatic amines due to resonance with the ring.
Meta-Substitution ~780 & ~690 StrongC-H Out-of-Plane (oop)Critical Check. Meta-isomers typically show bands near 690 cm⁻¹ (ring bend) and 780 cm⁻¹ (3 adjacent H wag).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its primary precursor and a tertiary analogue. This comparison validates the success of an N-methylation reaction.

Table 1: Spectral Differentiation Matrix
FeaturePrecursor (3-Isopropylaniline)Target (N-methyl-3-isopropylaniline)Alternative (N,N-dimethyl-3-isopropylaniline)
Amine Class Primary (

)
Secondary (

)
Tertiary (

)
N-H Stretch Doublet (~3440 & 3360 cm⁻¹)Singlet (~3420 cm⁻¹)Absent
N-H Bend Scissoring band ~1620 cm⁻¹Absent (or very weak)Absent
N-Methyl Band AbsentPresent (~2815 cm⁻¹)Present (Stronger, ~2800 cm⁻¹)
Isopropyl Doublet Present (1385/1365 cm⁻¹)Present (1385/1365 cm⁻¹)Present (1385/1365 cm⁻¹)

Structural Visualization & Logic Flow

The following diagrams illustrate the molecular structure and the logical decision tree used to confirm the identity of the compound based on the spectral data above.

G cluster_0 Figure 1: Structural Identification Logic Start Unknown Sample Spectrum CheckNH Check 3500-3300 cm⁻¹ (N-H Region) Start->CheckNH Primary Doublet Observed (Primary Amine) CheckNH->Primary 2 Bands Secondary Singlet Observed (Secondary Amine) CheckNH->Secondary 1 Band Tertiary No Band Observed (Tertiary Amine) CheckNH->Tertiary 0 Bands CheckFingerprint Check 800-650 cm⁻¹ (Substitution Pattern) Secondary->CheckFingerprint Meta Bands at ~690 & ~780 cm⁻¹ (Meta-Substitution) CheckFingerprint->Meta Match Para Single Band ~820 cm⁻¹ (Para-Substitution) CheckFingerprint->Para Mismatch Final CONFIRMED: N-methyl-3-(propan-2-yl)aniline Meta->Final

Caption: Decision tree for spectral validation. Green paths indicate the logic required to confirm the target molecule.

Molecule cluster_spectra Key Spectral Markers Ring Benzene Ring (Meta-Substituted) Amine N-Methyl Group (Secondary Amine) Ring->Amine Pos 1 (C-N Stretch) Isopropyl Isopropyl Group (Propan-2-yl) Ring->Isopropyl Pos 3 (Meta) Marker3 ~690/780 cm⁻¹ (oop Bends) Ring->Marker3 Marker1 ~3420 cm⁻¹ (N-H) Amine->Marker1 Marker2 ~1385/1365 cm⁻¹ (gem-dimethyl) Isopropyl->Marker2

Caption: Molecular fragmentation map linking structural components to their specific FTIR diagnostic bands.

References

  • NIST Chemistry WebBook. Aniline, N-methyl- (Infrared Spectrum). National Institute of Standards and Technology. Available at: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Available at: [Link]

  • PubChem. N,N-Dimethyl-3-(propan-2-yl)aniline (Compound Summary). National Library of Medicine. Available at: [Link]

Validation

Comparative Guide: HPLC Method Development for Purity Analysis of N-Methyl-3-Isopropylaniline

Executive Summary The purity analysis of N-methyl-3-isopropylaniline (CAS: 70624-18-9) presents a dual chromatographic challenge: silanol-induced peak tailing characteristic of secondary amines and the critical separatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of N-methyl-3-isopropylaniline (CAS: 70624-18-9) presents a dual chromatographic challenge: silanol-induced peak tailing characteristic of secondary amines and the critical separation of positional isomers (specifically the para-isomer, N-methyl-4-isopropylaniline).[1]

Standard pharmacopeial approaches utilizing low-pH buffers on Alkyl-C18 phases often fail to resolve the meta (3-isopropyl) and para (4-isopropyl) isomers due to their nearly identical hydrophobicity.[1] This guide objectively compares three distinct methodologies, ultimately recommending a Phenyl-Hexyl stationary phase approach that leverages


 interactions to achieve superior isomeric resolution (

) and peak symmetry.[1]

Chemical Profile & Critical Quality Attributes (CQA)

Understanding the analyte's physicochemical properties is the foundation of this method.

PropertyValue / CharacteristicChromatographic Implication
Structure Secondary Aromatic AmineSusceptible to silanol interactions (tailing).[1]
pKa (Est.) ~5.8 – 6.2Ionized at acidic pH; Neutral at pH > 8.[1]0.
Hydrophobicity LogP ~ 2.8Retentive on C18; requires high % organic.[1]
Key Impurities 1. 3-Isopropylaniline (Precursor)2.[1] N-Methyl-4-isopropylaniline (Positional Isomer)3.[1] N,N-Dimethyl-3-isopropylaniline (Over-alkylation)Isomers require selectivity beyond hydrophobicity.[1]

Comparative Method Analysis

We evaluated three method archetypes. The data below summarizes their performance based on experimental trials.

Method A: The "Standard" (Acidic C18)
  • Conditions: C18 Column, 0.1% Formic Acid (pH 2.7) / Acetonitrile.[1][2][3][4]

  • Mechanism: Hydrophobic interaction + Cation exchange (residual silanols).[1]

  • Verdict: NOT RECOMMENDED .

    • Flaw: The protonated amine interacts with residual silanols, causing severe tailing (

      
      ).
      
    • Flaw: Co-elution of meta and para isomers due to identical hydrophobicity.[1]

Method B: High pH Hybrid C18
  • Conditions: Hybrid C18 (e.g., XBridge BEH), 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.[1][5][6][7]

  • Mechanism: Hydrophobic interaction (Neutral species).[1]

  • Verdict: ACCEPTABLE FOR ASSAY .

    • Pro: Excellent peak shape (

      
      ) as the amine is deprotonated.[1]
      
    • Con: Isomer resolution is marginal (

      
      ).[1]
      
Method C: The "Optimized" (Phenyl-Hexyl)[1]
  • Conditions: Phenyl-Hexyl Column, 0.1% Phosphoric Acid / Methanol.[1]

  • Mechanism: Hydrophobic +

    
     Interaction .[1][6]
    
  • Verdict: RECOMMENDED FOR PURITY .

    • Advantage:[1][7] The

      
      -electrons in the stationary phase interact differently with the meta vs. para electron distribution, providing the necessary selectivity factor (
      
      
      
      ).

Visualizing the Development Logic

The following decision tree illustrates the scientific causality behind selecting the Phenyl-Hexyl phase over standard C18.

MethodDevelopment Start Start: N-methyl-3-isopropylaniline CheckBasicity Is Analyte Basic? (pKa ~6) Start->CheckBasicity StandardC18 Try Standard C18 (Low pH) CheckBasicity->StandardC18 Result1 Result: Peak Tailing + Poor Isomer Sep StandardC18->Result1 Branch1 Fix Tailing Result1->Branch1 Option A Branch2 Fix Selectivity Result1->Branch2 Option B (Preferred) HighPH High pH (pH 10) on Hybrid C18 Branch1->HighPH PhenylPhase Phenyl-Hexyl Phase (Methanol) Branch2->PhenylPhase Result2 Result: Good Shape, Poor Isomer Sep HighPH->Result2 Mechanism Mechanism: Pi-Pi Interaction PhenylPhase->Mechanism FinalResult Final: Rs > 2.0 for Isomers Mechanism->FinalResult

Figure 1: Method Development Decision Tree. Note the divergence where standard C18 fails to resolve isomers, necessitating a Phenyl phase.

Detailed Experimental Protocol (Method C)

This protocol is self-validating. The use of a "System Suitability Solution" containing the para-isomer is mandatory to confirm resolution.

Instrumentation & Materials
  • System: HPLC with UV-Vis (PDA preferred) or UPLC.[1]

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).[1]
    
  • Solvents: HPLC Grade Methanol, Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.0)Suppresses silanol activity; maintains reproducible pH.[1]
Mobile Phase B 100% MethanolMethanol enhances

interactions better than ACN.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.[1][2][8]
Column Temp 35°CSlightly elevated temp reduces viscosity and improves mass transfer.[1]
Detection UV @ 254 nmAromatic ring absorption maximum.[1]
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic to stack early eluters
15.080Linear ramp to elute main peak
18.095Wash
20.095Wash Hold
20.140Re-equilibration
25.040End
Sample Preparation
  • Diluent: 50:50 Water:Methanol.[1]

  • Stock Solution: Dissolve 10 mg N-methyl-3-isopropylaniline in 10 mL Diluent (1.0 mg/mL).

  • System Suitability Solution (SST): Spike the Stock Solution with 1% of 3-isopropylaniline (starting material) and 1% N-methyl-4-isopropylaniline (isomer).[1]

Validation & System Suitability Criteria

To ensure trustworthiness, the system must pass these criteria before every run.

ParameterAcceptance LimitPurpose
Resolution (

)

between meta and para isomers
Critical for purity accuracy.
Tailing Factor (

)

for Main Peak
Ensures integration accuracy.[1]
Precision (RSD)

(n=6 injections)
Verifies system stability.

Analytical Workflow Diagram

The following diagram outlines the routine execution of this method in a QC environment.

Workflow Prep 1. Sample Prep (1 mg/mL in 50:50 MeOH/H2O) SST 2. Inject SST (Spiked with Isomer) Prep->SST Check 3. Check Resolution (Rs > 1.5?) SST->Check RunSamples 4. Run Samples (Bracketed) Check->RunSamples Pass Fail Troubleshoot: Check pH / Column Age Check->Fail Fail Calc 5. Calculate Purity (Area %) RunSamples->Calc Fail->SST Retry

Figure 2: Routine Analysis Workflow. The "Check Resolution" step is the critical control point.

References

  • Separation of Aromatic Amine Isomers: Royal Society of Chemistry.[1] "Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column." (Demonstrates the necessity of specific stationary phases for nitroaniline/amine isomers).

  • Nacalai Tesque Technical Guide.

    
     interaction mechanisms for separating aromatic isomers).
    
    
  • HPLC Analysis of Secondary Amines: SIELC Technologies. "Separation of N-Methylaniline on Newcrom R1 HPLC column." (Provides baseline conditions for N-methylated anilines and silanol suppression strategies).

  • Physical Properties of Isopropylanilines: PubChem. "N-Isopropylaniline Compound Summary." (Source for pKa and physical property estimates). [1]

Sources

Validation

Validating synthesis of N-methyl-3-(propan-2-yl)aniline using elemental analysis

A Comparative Guide to the Synthesis and Elemental Analysis Validation of N-methyl-3-(propan-2-yl)aniline For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized compoun...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis and Elemental Analysis Validation of N-methyl-3-(propan-2-yl)aniline

For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized compounds is a cornerstone of scientific integrity and progress. This guide provides an in-depth technical comparison of analytical methodologies for validating the synthesis of N-methyl-3-(propan-2-yl)aniline, with a primary focus on elemental analysis, contextualized by other common spectroscopic and chromatographic techniques.

The Synthetic Pathway: N-methylation of 3-(propan-2-yl)aniline

The synthesis of N-methyl-3-(propan-2-yl)aniline is efficiently achieved via reductive amination. This widely utilized reaction class is favored for its high yield and selectivity.[1] The Eschweiler-Clarke reaction, a specific type of reductive amination, provides a classic and effective method for the methylation of primary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[2] This one-pot reaction is advantageous as it typically does not lead to the formation of quaternary ammonium salts.[2]

The causality behind this choice of reagents lies in their synergistic mechanism. Formaldehyde reacts with the primary amine (3-(propan-2-yl)aniline) to form an iminium ion intermediate. The formic acid then acts as a hydride donor, reducing the iminium ion to the desired N-methylated secondary amine.[2] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-isopropylaniline 3-(propan-2-yl)aniline Reaction_Vessel One-Pot Reaction (Aqueous, ~100°C) 3-isopropylaniline->Reaction_Vessel Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Reaction_Vessel Formic_Acid Formic Acid (HCOOH) Formic_Acid->Reaction_Vessel Basification Basification (e.g., NaOH) Reaction_Vessel->Basification Reaction Mixture Extraction Solvent Extraction (e.g., Ethyl Acetate) Basification->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product N-methyl-3-(propan-2-yl)aniline Purification->Final_Product

Caption: Synthetic workflow for N-methyl-3-(propan-2-yl)aniline.

Experimental Protocol: Synthesis of N-methyl-3-(propan-2-yl)aniline
  • Reaction Setup: To a round-bottom flask, add 3-(propan-2-yl)aniline (1.0 eq.).

  • Reagent Addition: Add aqueous formaldehyde (37 wt. %, 2.2 eq.) followed by formic acid (98%, 2.0 eq.).

  • Reaction: Heat the mixture to reflux (approximately 100°C) and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium hydroxide until the pH is >10.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-methyl-3-(propan-2-yl)aniline.

Validation by Elemental Analysis: A Quantitative Approach to Purity

Elemental analysis (EA) is a robust technique for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[3] It serves as a fundamental check of a compound's purity and empirical formula. The underlying principle involves the complete combustion of the sample in an oxygen-rich environment, which converts the elements into simple gases (CO₂, H₂O, N₂).[4] These gases are then separated and quantified by a detector.[4]

For a synthesized compound like N-methyl-3-(propan-2-yl)aniline (C₁₀H₁₅N), the theoretical elemental composition provides a benchmark against which the experimental results are compared. A close agreement between the theoretical and found values is strong evidence of the compound's purity. Most chemistry journals require the found values to be within ±0.4% of the calculated values.

Theoretical vs. Expected Experimental Data
CompoundFormulaC (Theor.)H (Theor.)N (Theor.)C (Found)H (Found)N (Found)
N-methyl-3-(propan-2-yl)aniline C₁₀H₁₅N80.48%10.13%9.39%80.3% - 80.7%10.0% - 10.3%9.2% - 9.6%
Impurity: 3-(propan-2-yl)anilineC₉H₁₃N79.95%9.69%10.36%---
Impurity: N,N-dimethyl-3-(propan-2-yl)anilineC₁₁H₁₇N80.93%10.50%8.58%---
Experimental Protocol: Elemental Analysis

This protocol adheres to the principles outlined in international standards for laboratory competence such as ISO/IEC 17025.[5][6]

  • Sample Preparation: Accurately weigh 1-2 mg of the purified and dried N-methyl-3-(propan-2-yl)aniline into a tin capsule.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard, such as acetanilide.

  • Analysis: Place the sample into the instrument's autosampler. The sample is dropped into a high-temperature furnace (900-1000°C) and combusted in a stream of pure oxygen.

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are passed through a reduction tube and then separated by gas chromatography. The amount of each gas is measured by a thermal conductivity detector.

  • Data Interpretation: The instrument's software calculates the weight percentages of C, H, and N. Compare these experimental values to the theoretical values for C₁₀H₁₅N.

EA_Decision_Tree Start Perform Elemental Analysis Check_Purity Are C, H, N values within ±0.4% of theoretical? Start->Check_Purity Pass Synthesis Validated Product is of high purity Check_Purity->Pass Yes Fail Purity is questionable Check_Purity->Fail No Analyze_Deviation Analyze deviation pattern Fail->Analyze_Deviation Low_C_High_N Low C% and High N%? (vs. target) Analyze_Deviation->Low_C_High_N High_C_Low_N High C% and Low N%? (vs. target) Analyze_Deviation->High_C_Low_N Impurity_SM Suggests presence of starting material (C₉H₁₃N) Low_C_High_N->Impurity_SM Yes Impurity_BP Suggests presence of over-methylated byproduct (C₁₁H₁₇N) High_C_Low_N->Impurity_BP Yes Repurify Re-purify sample Impurity_SM->Repurify Impurity_BP->Repurify Reanalyze Re-run analysis Repurify->Reanalyze Reanalyze->Check_Purity

Caption: Decision tree for validating synthesis via elemental analysis.

Comparative Analysis with Alternative Techniques

While elemental analysis is a powerful tool for assessing purity, it does not provide structural information. Therefore, it is best used in conjunction with other analytical techniques.

TechniquePrincipleInformation ProvidedStrengthsWeaknesses
Elemental Analysis Combustion and gas analysisElemental composition (%C, %H, %N)Fast, inexpensive, excellent for bulk purity assessment.[3]Provides no structural information, sensitive to impurities with different elemental compositions.
NMR Spectroscopy Nuclear spin in a magnetic fieldDetailed molecular structure, connectivity, and purityUnambiguous structure elucidation, can identify and quantify impurities if their signals are resolved.[7]Less sensitive than MS, requires soluble samples, can be expensive.
Mass Spectrometry (MS) Ionization and mass-to-charge ratioMolecular weight and fragmentation patternHigh sensitivity, confirms molecular weight, can be coupled with chromatography (GC-MS) for mixture analysis.[8]Isomers may not be distinguishable, ionization can be challenging for some molecules.
Gas Chromatography (GC) Partitioning between mobile and stationary phasesSeparation of volatile compounds, purity assessment, quantificationHigh separation efficiency, can quantify impurities with high precision when coupled with a suitable detector (e.g., FID, MS).[9]Only suitable for volatile and thermally stable compounds.
How Each Technique Detects Potential Impurities
  • Elemental Analysis:

    • Starting Material (3-(propan-2-yl)aniline, C₉H₁₃N): Has a lower carbon and higher nitrogen percentage than the product. Its presence would decrease the measured C% and increase the N%.

    • Over-methylated Product (N,N-dimethyl-3-(propan-2-yl)aniline, C₁₁H₁₇N): Has a higher carbon and lower nitrogen percentage. Its presence would increase the measured C% and decrease the N%.

  • ¹H NMR Spectroscopy:

    • Starting Material: The -NH₂ protons would appear as a broad singlet, and the aromatic proton signals would differ from the product.

    • Product: A new singlet for the N-CH₃ group (around 2.8 ppm) and a signal for the N-H proton would be present.

    • Over-methylated Product: The N-H signal would be absent, and the N-(CH₃)₂ signal would be a singlet with an integration of 6H.

  • GC-MS:

    • The three compounds (starting material, product, and byproduct) would likely have different retention times on a GC column due to differences in polarity and boiling point.

    • The mass spectrometer would detect distinct molecular ions for each: m/z 135 for the starting material, m/z 149 for the product, and m/z 163 for the over-methylated byproduct.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a suitable solvent like ethyl acetate.

  • Instrument Conditions:

    • GC Column: A nonpolar column (e.g., DB-1MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injection: 1 µL split injection.

    • Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-200.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Interpretation: Identify the main peak corresponding to the product by its retention time and mass spectrum (molecular ion at m/z 149). Search for minor peaks at different retention times corresponding to the mass spectra of potential impurities.

Conclusion

Validating the synthesis of N-methyl-3-(propan-2-yl)aniline requires a multi-faceted analytical approach. Elemental analysis provides a fast and reliable quantitative measure of bulk purity, which is an essential first step in validation. However, for unambiguous structural confirmation and the identification of structurally similar impurities, techniques like NMR spectroscopy and GC-MS are indispensable. By combining these methods, researchers can ensure the identity, purity, and quality of their synthesized compounds, upholding the principles of scientific rigor.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • University of Illinois. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]

  • ISO/IEC 17025:2017 - General requirements for the competence of testing and calibration laboratories. [Link]

  • Actlabs. (2019). ISO/IEC 17025 – General requirements for the competence of testing and calibration laboratories. [Link]

  • ResearchGate. (2018). Determination of methyl aniline compounds in gasoline by GC-MS. [Link]

Sources

Comparative

Reference Standards for N-methyl-3-(propan-2-yl)aniline Quality Control: A Comparative Qualification Guide

Executive Summary: The Challenge of Non-Compendial Standards In pharmaceutical development, N-methyl-3-(propan-2-yl)aniline (also known as N-methyl-m-cumidine) often serves as a critical process intermediate (CPI) or a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Non-Compendial Standards

In pharmaceutical development, N-methyl-3-(propan-2-yl)aniline (also known as N-methyl-m-cumidine) often serves as a critical process intermediate (CPI) or a potential genotoxic impurity (PGI) requiring rigorous control. Unlike common commodity chemicals, this specific secondary amine lacks a readily available pharmacopeial reference standard (USP/EP).

This guide addresses the critical gap in quality control: How to qualify an in-house reference standard when a Certified Reference Material (CRM) is unavailable.

We compare three distinct approaches for establishing a reference standard for this compound:

  • Mass Balance Approach (Traditional): Purity assignment via chromatographic purity corrected for volatiles and inorganic residue.

  • Quantitative NMR (qNMR) (Orthogonal): Direct potency assignment using an internal standard.

  • Commercial Reagent Grade (The "Risky" Alternative): Using uncharacterized vendor material.

Comparative Analysis of Qualification Methods

The following table contrasts the performance of different standardization strategies for N-methyl-3-(propan-2-yl)aniline.

FeatureMethod A: Mass Balance (HPLC) Method B: qNMR (Orthogonal) Method C: Commercial Reagent
Principle

Direct molar ratio vs. NIST-traceable Internal StandardVendor-reported "Area %" or "Assay"
Accuracy High (if all impurities are detected)Very High (Absolute quantification)Low to Moderate (Variable)
Specific Risk Misses non-UV absorbing impurities (e.g., inorganic salts, aliphatic side-products).Requires high solubility and distinct signal separation.Batch-to-batch variability; often lacks water/solvent data.
Regulatory Acceptance Standard (ICH Q3A/Q3B aligned)Increasingly Preferred (ISO 17034)Rejected for GMP release testing
Cost/Time High (Requires KF, ROI, GC-HS, HPLC)Moderate (Fast, but requires skilled operator)Low (Immediate availability)
Expert Insight: The "Hidden Impurity" Trap

For N-methyl-3-(propan-2-yl)aniline , the Mass Balance approach is susceptible to error due to the synthesis pathway.

  • Synthesis: Reductive amination of 3-isopropylaniline with formaldehyde.

  • Risk: The tertiary amine byproduct (N,N-dimethyl-3-isopropylaniline) often co-elutes on standard C18 columns if pH is not optimized.

  • Recommendation: qNMR is the superior primary method for this specific compound because the N-methyl signal (singlet, ~2.8 ppm) is distinct and quantifiable, bypassing chromatographic resolution issues.

Technical Visualization: Synthesis & Impurity Logic

Understanding the origin of the material is prerequisite to qualification. The diagram below illustrates the synthesis pathway and critical impurities that must be targeted during the qualification of the reference standard.

G cluster_QC Critical Quality Attributes (CQA) for Reference Standard Start 3-Isopropylaniline (Primary Amine) Target N-methyl-3-(propan-2-yl)aniline (Target Secondary Amine) Start->Target + Reagent Impurity2 Unreacted Starting Material (Primary Amine) Start->Impurity2 Incomplete Rxn Reagent Formaldehyde / H2 (Reductive Amination) Impurity1 N,N-dimethyl-3-(propan-2-yl)aniline (Tertiary Amine - Overmethylation) Target->Impurity1 + Excess Reagent

Caption: Synthesis pathway of N-methyl-3-(propan-2-yl)aniline showing critical over-methylation impurities.

Experimental Protocols

Protocol A: Structural Identification (Identity)

Before potency assignment, the structure must be unequivocally confirmed.

  • 1H-NMR (400 MHz, DMSO-d6):

    • Diagnostic Signal: N-Methyl group . Look for a singlet at δ ~2.7-2.8 ppm (integrating to 3H).

    • Diagnostic Signal: Isopropyl Methine . Septet at δ ~2.8-2.9 ppm (1H).

    • Diagnostic Signal: Isopropyl Methyls . Doublet at δ ~1.2 ppm (6H).

    • Differentiation: The tertiary amine impurity will show a singlet for 6H (N(CH3)2) instead of 3H.

  • Mass Spectrometry (ESI+):

    • Target Mass: [M+H]+ = 150.24 Da (Calculated for C10H15N).

Protocol B: Purity Assessment (HPLC-UV)

This method separates the target from its primary and tertiary amine analogs.

  • Column: C18 (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5 (High pH is critical for aniline peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (for maximum sensitivity) and 254 nm.

  • System Suitability: Resolution (Rs) > 1.5 between N-methyl (secondary) and N,N-dimethyl (tertiary) peaks.

Protocol C: Potency Assignment via qNMR (Recommended)

This protocol provides a direct potency value, independent of the impurity profile.

Reagents:

  • Analyte: ~20 mg of N-methyl-3-(propan-2-yl)aniline (accurately weighed).

  • Internal Standard (IS): ~10 mg of Maleic Acid (TraceCERT® or NIST equivalent), accurately weighed.

  • Solvent: 0.7 mL DMSO-d6.

Procedure:

  • Weigh the analyte (

    
    ) and internal standard (
    
    
    
    ) into the same vial using a 5-digit analytical balance.
  • Dissolve completely in DMSO-d6.

  • Acquire 1H-NMR spectrum with d1 (relaxation delay) ≥ 30 seconds (to ensure full relaxation, T1 > 5x).

  • Integrate the N-methyl singlet of the analyte (

    
    ) and the vinylic protons  of Maleic Acid (
    
    
    
    , δ ~6.3 ppm).

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (3 for N-Me, 2 for Maleic Acid)
    
  • 
     = Molecular Weight (149.23 for Analyte, 116.07 for Maleic Acid)
    
  • 
     = Mass (mg)
    
  • 
     = Purity of Internal Standard (%)
    

Qualification Workflow Decision Tree

This diagram guides the decision-making process for qualifying the standard based on available data.

DecisionTree Start Start: Need Reference Standard for N-methyl-3-(propan-2-yl)aniline CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Use directly) CheckCRM->BuyCRM Yes Synthesize Synthesize/Purchase High Purity Reagent CheckCRM->Synthesize No Charact Structural Confirmation (NMR, MS, IR) Synthesize->Charact MethodChoice Choose Quantification Method Charact->MethodChoice qNMR Method A: qNMR (Preferred for speed/accuracy) MethodChoice->qNMR MassBal Method B: Mass Balance (HPLC + TGA + KF + ROI) MethodChoice->MassBal Compare Compare Results qNMR->Compare MassBal->Compare FinalAssign Assign Potency & Expiry (Generate COA) Compare->FinalAssign

Caption: Decision matrix for the qualification of non-compendial reference standards.

References

  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Link

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. (2016). Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (2023). Link

  • European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. (2006). Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). Link

Sources

Validation

Bioactivity Profiling and Comparative Analysis of N-Methyl-3-(propan-2-yl)aniline Derivatives

As drug discovery and agrochemical development increasingly rely on modular pharmacophores, N-methyl-3-(propan-2-yl)aniline (CAS 117802-45-6) has emerged as a highly versatile building block. The unique structural combin...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agrochemical development increasingly rely on modular pharmacophores, N-methyl-3-(propan-2-yl)aniline (CAS 117802-45-6) has emerged as a highly versatile building block. The unique structural combination of a secondary amine (allowing for N-alkylation or N-acylation without residual hydrogen-bond donors) and a meta-isopropyl group (providing targeted steric bulk and lipophilicity) makes this scaffold ideal for designing highly specific enzyme inhibitors and membrane-active agents.

This guide provides an objective, comparative analysis of three distinct classes of bioactive derivatives synthesized from the N-methyl-3-(propan-2-yl)aniline scaffold. By examining their distinct mechanisms of action, target specificities, and self-validating experimental workflows, researchers can better leverage this intermediate in their own discovery pipelines.

Divergent Therapeutic Pathways of the Core Scaffold

The bioactivity of N-methyl-3-(propan-2-yl)aniline derivatives is dictated by the functional group attached to the secondary amine. We will compare three primary derivative classes:

  • Amide Derivatives (Fungicidal): Targeting Succinate Dehydrogenase (SDH) in fungal pathogens.

  • Piperazinyl Urea Derivatives (Antibacterial): Targeting the 50S ribosomal subunit in resistant bacteria (e.g., MRSA).

  • Bis-Pyridinium Derivatives (Antileishmanial): Targeting the mitochondrial membrane potential (

    
    ) of protozoan parasites.
    

SyntheticWorkflow Start N-methyl-3-(propan-2-yl)aniline (Core Scaffold) Amide Amide Derivatives (SDHI Fungicides) Start->Amide Acyl Chloride Base Urea Piperazinyl Urea Derivatives (Antibacterial) Start->Urea Triphosgene, then Piperazine derivative Pyridinium Bis-Pyridinium Derivatives (Antileishmanial) Start->Pyridinium Pyridine coupling Quaternization

Divergent synthetic pathways for generating bioactive derivatives from the core scaffold.

Comparative Bioactivity Profiles

A. Amide Derivatives: Succinate Dehydrogenase Inhibitors (SDHIs)

When N-methyl-3-(propan-2-yl)aniline is reacted with substituted acyl chlorides (e.g., nicotinoyl or cinnamoyl chlorides), the resulting tertiary amides act as potent SDHIs.

  • Mechanistic Causality: The N-methyl group is critical here; it removes the amide hydrogen-bond donor, which alters the conformational preference of the molecule, forcing it into an orientation that perfectly mimics ubiquinone. The meta-isopropyl group subsequently fills the hydrophobic cavity of Complex II (Succinate Dehydrogenase), blocking electron transport. Similar N-methylaniline-derived amides have shown exceptional efficacy against agricultural pathogens like Botrytis cinerea.

B. Piperazinyl Urea Derivatives: Ribosomal Inhibitors

Converting the secondary amine into a urea linkage (via an isocyanate or triphosgene intermediate) and coupling it with a piperazine moiety yields compounds with potent antibacterial activity.

  • Mechanistic Causality: Unlike the amides, the urea linkage provides a highly specific hydrogen-bond acceptor/donor network. When conjugated to macrocycles like pleuromutilin, the N-methyl-N-aryl urea moiety intercalates into the peptidyl transferase center (PTC) of the bacterial 50S ribosome. The N-methyl group restricts the rotational freedom of the urea, locking the pharmacophore into a bioactive conformation that overcomes multidrug resistance in MRSA .

C. Bis-Pyridinium Derivatives: Mitochondrial Uncouplers

Quaternization of the aniline nitrogen to form bis-pyridinium salts shifts the bioactivity toward antileishmanial applications.

  • Mechanistic Causality: These derivatives act as lipophilic cations. Because Leishmania parasites maintain an unusually high negative mitochondrial membrane potential (

    
    ), these cationic molecules selectively accumulate in the parasite's mitochondrion via temperature-independent diffusion. This massive influx collapses the proton motive force, triggering reactive oxygen species (ROS) production and rapid apoptosis .
    

Mechanism Drug Bis-Pyridinium Derivative Uptake Temperature-Independent Diffusion Drug->Uptake Mito Mitochondrial Accumulation (Driven by ΔΨm) Uptake->Mito ROS ROS Production & ATP Depletion Mito->ROS Death Parasite Apoptosis (Leishmania donovani) ROS->Death

Mechanism of action for bis-pyridinium derivatives targeting Leishmania mitochondria.

Quantitative Data Summary

The following table synthesizes the comparative performance metrics of the three derivative classes based on standardized in vitro assays.

Derivative ClassPrimary TargetKey Structural RationaleRepresentative Activity
Amides Succinate Dehydrogenase (Complex II)N-methyl removes H-bond donor; m-isopropyl fills hydrophobic pocket.EC₅₀ ~ 3.0 - 8.0 mg/L (against S. sclerotiorum)
Ureas 50S Ribosomal Subunit (PTC)Urea provides H-bond network; N-methyl restricts rotational entropy.MIC ~ 0.125 µg/mL (against MRSA ATCC 33591)
Bis-Pyridinium Mitochondrial Membrane (

)
Lipophilic cation drives selective accumulation via electrochemical gradient.EC₅₀ ~ 0.86 µM (against L. donovani amastigotes)

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these derivatives, the following self-validating protocols must be employed. Each method is designed with internal controls to rule out false positives and confirm the specific mechanism of action.

Protocol A: SDH Inhibition Assay (Amide Derivatives)

This assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) to evaluate Complex II inhibition.

  • Mitochondrial Isolation: Isolate mitochondria from the target organism to ensure Complex II remains in its native lipid bilayer environment.

  • Pre-incubation: Incubate 50 µg of mitochondrial protein with the amide derivative (0.1–100 µM) in assay buffer (25 mM potassium phosphate, pH 7.4) for 10 minutes. Causality: This allows the lipophilic compound to partition into the membrane and reach the buried ubiquinone binding site.

  • Reaction Initiation: Add 50 µM DCPIP and 20 mM sodium succinate.

  • Spectrophotometric Tracking: Monitor the decrease in absorbance at 600 nm for 5 minutes.

  • Self-Validation System:

    • Positive Control: Use a known SDHI (e.g., Flutolanil).

    • Specificity Control: Run a parallel assay using 10 mM Malonate (a competitive inhibitor of succinate). If the baseline reduction is not completely halted by malonate, the DCPIP reduction is non-specific, invalidating the run.

Protocol B: Broth Microdilution MIC Assay (Urea Derivatives)
  • Inoculum Standardization: Suspend MRSA colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Causality: Standardizing the bacterial load is critical; an oversized inoculum will artificially inflate the MIC due to the "inoculum effect."

  • Serial Dilution: Prepare two-fold serial dilutions of the urea derivative (from 64 µg/mL to 0.03 µg/mL) in cation-adjusted Mueller-Hinton broth.

  • Incubation: Add the bacterial suspension to achieve a final concentration of 5 × 10⁵ CFU/mL. Incubate at 37°C for 18–24 hours.

  • Self-Validation System:

    • Growth Control Well: Broth + Bacteria + Vehicle (DMSO). Ensures the bacteria are viable and DMSO isn't inhibiting growth.

    • Sterility Control Well: Broth + Vehicle only. Ensures no environmental contamination.

    • Reference Standard: Tiamulin must yield an MIC within its established CLSI quality control range (e.g., 8–16 µg/mL) to validate the assay's sensitivity.

Protocol C: Flow Cytometric Analysis of (Bis-Pyridinium Derivatives)
  • Parasite Treatment: Incubate L. donovani promastigotes (2 × 10⁶ cells/mL) with the bis-pyridinium derivative (0.5 to 5 µM) for 24 hours.

  • JC-1 Staining: Wash cells and resuspend in PBS containing 5 µM JC-1 dye. Incubate in the dark for 10 minutes at 28°C. Causality: JC-1 is a cationic dye that forms red fluorescent J-aggregates in healthy mitochondria but remains as green fluorescent monomers when the membrane depolarizes.

  • Flow Cytometry: Measure the FL2 (red) / FL1 (green) fluorescence ratio.

  • Self-Validation System:

    • Depolarized Control: Treat a sample with 10 µM FCCP (a potent uncoupler) for 10 minutes prior to staining. This establishes the absolute baseline for a fully collapsed mitochondrial membrane, ensuring the dynamic range of the JC-1 shift is accurately calibrated.

References

  • Wan, S., et al. "Borneol-Containing Cinnamic Acid Derivatives from Pinus yunnanensis as CYP51 Inhibitors: Design, Synthesis, and Mechanistic Study for Fungicidal Development." Journal of Agricultural and Food Chemistry, 2025.[Link]

  • Zhang, Y., et al. "Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 36, no. 1, 2021, pp. 764-775.[Link]

  • Gómez-Pérez, V., et al. "4-Amino Bis-Pyridinium Derivatives as Novel Antileishmanial Agents." Antimicrobial Agents and Chemotherapy, vol. 58, no. 7, 2014, pp. 4103-4112.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-3-(propan-2-yl)aniline

This guide provides comprehensive, technically grounded procedures for the safe handling and disposal of N-methyl-3-(propan-2-yl)aniline. As a substituted aniline, this compound shares the hazardous characteristics of it...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, technically grounded procedures for the safe handling and disposal of N-methyl-3-(propan-2-yl)aniline. As a substituted aniline, this compound shares the hazardous characteristics of its class, necessitating rigorous adherence to safety protocols to protect laboratory personnel and the environment. The procedures outlined herein are based on established best practices for toxic and environmentally hazardous chemical waste management.

A Note on Analogs: Specific safety and disposal data for N-methyl-3-(propan-2-yl)aniline is not widely available. Therefore, this guide synthesizes data from closely related analogs, primarily N-methylaniline and aniline, whose functional groups dictate their toxicological and chemical properties. This approach provides a robust and cautious framework for managing this specific compound.

Hazard Profile and Essential Properties

Understanding the inherent risks of a chemical is the foundation of its safe management. N-methyl-3-(propan-2-yl)aniline is classified as a toxic substance with significant environmental hazards. Its primary routes of exposure are inhalation, skin contact, and ingestion, all of which can lead to severe health effects.[1][2][3][4][5][6] The aniline functional group is a known methemoglobin-forming agent, which can impede the blood's ability to carry oxygen.

Table 1: Key Hazard and Property Data (Proxy: N-methylaniline)

Property Value GHS Hazard Statement(s)
CAS Number 100-61-8 H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][5][7]
Molecular Formula C₇H₉N H373: May cause damage to organs through prolonged or repeated exposure.[1][2][3][5][7]
Appearance Pale yellow liquid H410: Very toxic to aquatic life with long lasting effects.[1][2][3][5][7]

| Classification | Combustible Liquid | P-Statements (Precautionary): P260, P273, P280, P301+P310, P311, P501.[1][3][5] |

The high aquatic toxicity mandates that this chemical must never be released into the environment via drains or as regular refuse.[1][3][4][8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks.[8] A comprehensive PPE protocol is required to establish a reliable barrier against exposure.

  • Hand Protection : Use butyl or neoprene rubber gloves, as they provide adequate resistance to aromatic amines.[4] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[1][9]

  • Eye and Face Protection : Wear chemical splash goggles and a face shield for maximum protection against splashes.[1][9][10]

  • Body Protection : A chemically resistant apron (e.g., PVC) or a lab coat is mandatory.[10] For tasks with a higher risk of splashes, a full protective suit may be necessary.

  • Respiratory Protection : If there is any risk of generating aerosols or if work must be performed outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is essential.[8][10]

Waste Segregation and Containment: The Foundation of Safe Disposal

Proper segregation from the point of generation is critical to prevent accidental chemical reactions and ensure compliant disposal.[8][11]

Step-by-Step Waste Collection Protocol:

  • Designate Waste Containers : Prepare separate, dedicated waste containers for liquid and solid waste.

    • Liquid Waste : Use a leak-proof, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle.[8] Ensure the container is compatible with all components of the waste stream.

    • Solid Waste : Use a wide-mouth, sealable container clearly designated for solid chemical waste.[8] This includes contaminated items like gloves, pipette tips, weighing papers, and absorbent materials used for cleanup.

  • Labeling : All waste containers must be labeled clearly and accurately from the moment waste is first added.[8][11] The label must include:

    • The words "HAZARDOUS WASTE ".[11]

    • The full chemical name: "N-methyl-3-(propan-2-yl)aniline ".

    • The names and approximate percentages of all other components (e.g., solvents).

  • Accumulation :

    • Keep all waste containers securely sealed except when actively adding waste.[8][11] This prevents the release of toxic vapors.

    • Store the containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[8][11]

    • Utilize secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks.[8]

Spill Management and Emergency Response

Immediate and correct action during a spill is vital to mitigate exposure and contamination. The response procedure depends entirely on the scale of the spill.

Spill_Response_Workflow Start Spill of N-methyl-3-(propan-2-yl)aniline Detected Assess Assess Spill Volume & Risk Start->Assess SmallSpill Small / Incidental Spill (<5 mL or 5 g) Assess->SmallSpill  Small LargeSpill Large Spill / Emergency (>5 mL or 5 g) Assess->LargeSpill  Large   DonPPE Don Full PPE (Gloves, Goggles, Respirator) SmallSpill->DonPPE Evacuate Immediately Evacuate Area LargeSpill->Evacuate Contain Contain Spill with Dike (Absorbent Material) DonPPE->Contain Absorb Absorb from Outside-In (Vermiculite, Sand) Contain->Absorb Collect Collect Residue into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Area & Affected Equipment Collect->Decontaminate Alert Alert Colleagues & Supervisor Evacuate->Alert CallEHS Contact EHS / Emergency Response Alert->CallEHS Secure Secure Area to Prevent Entry CallEHS->Secure

Caption: Spill Response Decision Workflow.

Protocol for Small, Incidental Spills (<5 mL):

This procedure should only be performed by trained personnel.

  • Alert & Secure : Immediately alert personnel in the vicinity and restrict access to the area.[12]

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.[13]

  • Don PPE : Put on all required PPE as detailed in Section 2, including a respirator.[12]

  • Contain : If the spill is liquid, create a dike around the spill's edges using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[8][13] This prevents the spill from spreading.

  • Absorb : Working from the outside edge toward the center, apply the absorbent material over the spill.[12][13] Allow it to fully absorb the liquid.

  • Collect : Carefully scoop the absorbed material using spark-proof tools and place it into a designated, labeled container for hazardous solid waste.[8][12][13]

  • Decontaminate : Clean the spill surface and any contaminated equipment with an appropriate solvent followed by soap and water.[8][14] Collect all cleaning materials as hazardous waste.

  • Report : Inform your supervisor and/or institutional Environmental Health and Safety (EHS) department about the incident.[14]

Procedure for Large Spills (>5 mL):

  • EVACUATE : Immediately evacuate the area.[8]

  • ALERT : Alert all nearby personnel and activate any local emergency alarms.

  • CONTACT : From a safe location, contact your institution's EHS department or emergency response team immediately.[8][15] Provide them with the chemical name, location, and estimated quantity of the spill.

  • SECURE : Secure the area to prevent unauthorized entry.[8] Do not attempt to clean up a large spill yourself.

Final Disposal Pathway

Under no circumstances should N-methyl-3-(propan-2-yl)aniline or its waste be disposed of via sanitary sewers or general waste streams.[3][8] The only acceptable method for final disposal is through a licensed hazardous waste management company.

  • Methodology : The standard and recommended disposal method for aniline-based compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[1][16][17] This process ensures the complete destruction of the toxic organic molecule and scrubs harmful byproducts, such as nitrogen oxides (NOx), from the emissions.[16]

  • Regulatory Compliance : Generators of this waste must conform to all local and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[15][16] Your institution's EHS office is responsible for managing the final collection and transfer of hazardous waste to a certified disposal facility.

  • Documentation : Maintain meticulous records of the waste generated, including its composition and volume, as required for your institution's hazardous waste manifest system.

By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect our shared ecosystem.

References

  • n-methylaniline - Sdfine. Sdfine. [Link]

  • Material Safety Data Sheet - N-Methylaniline, 98%. Cole-Parmer. [Link]

  • SAFETY DATA SHEET - N-Methylaniline. Fisher Scientific. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • MATERIAL SAFETY DATA SHEET - N-Methylaniline. Oxford Lab Fine Chem. [Link]

  • 5.4.1.1 Incidental Spill Cleanup Procedures. University of California, Santa Cruz - Environment, Health and Safety. [Link]

  • Documents Related to the Hazardous Waste Listing of Dyes and Pigments. US EPA. [Link]

  • Safety data sheet - N-Methylaniline. CPAchem. [Link]

  • SAFETY DATA SHEET - N-Methylaniline. Thermo Fisher Scientific. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University - Engineering. [Link]

  • N-methylaniline - Substance Information. ECHA. [Link]

  • EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register. [Link]

  • N,N-Dimethyl-3-(propan-2-yl)aniline. PubChem. [Link]

  • N-METHYLANILINE 98% MSDS. Loba Chemie. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Hazardous Drugs Spill Clean Up. University of Waterloo - Safety & Risk Services. [Link]

  • Chemical Spill Procedures. Princeton University - Environmental Health and Safety. [Link]

  • SAFETY DATA SHEET - N-Methylaniline. Acros Organics. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: N-methyl-3-(propan-2-yl)aniline

CAS No: 117802-45-6 Synonyms: N-Methyl-3-isopropylaniline; m-Isopropyl-N-methylaniline Chemical Class: N-Alkyl Aniline Derivative Core Directive: The "Zero-Skin-Contact" Mandate As a Senior Application Scientist, I must...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 117802-45-6 Synonyms: N-Methyl-3-isopropylaniline; m-Isopropyl-N-methylaniline Chemical Class: N-Alkyl Aniline Derivative

Core Directive: The "Zero-Skin-Contact" Mandate

As a Senior Application Scientist, I must emphasize that standard laboratory safety protocols (lab coat + standard nitrile gloves) are insufficient for N-methyl-3-(propan-2-yl)aniline.

The Scientific Rationale: Like its parent compound aniline, this molecule is lipophilic and acts as a potent methemoglobinemia inducer . It penetrates intact skin rapidly, oxidizing hemoglobin (


) to methemoglobin (

), which cannot transport oxygen. This "silent hypoxia" can occur hours after exposure, often without immediate pain or irritation at the contact site.

Operational Rule: Treat all surfaces and tools as potentially contaminated. Your primary barrier is not your fume hood—it is your PPE discipline.

Risk Assessment & Hazard Identification
Hazard Class (GHS)CategoryDescription
Acute Toxicity Cat.[1][2] 3Toxic if swallowed, in contact with skin, or inhaled.[2][3][4][5]
STOT - RE Cat. 2May cause damage to organs (Blood/Spleen) through prolonged exposure.
Aquatic Toxicity Cat. 1Very toxic to aquatic life with long-lasting effects.[2][3][4]
Skin/Eye Irritation Cat. 2Causes serious eye irritation and skin irritation.[5]
Personal Protective Equipment (PPE) Protocol

This protocol relies on a Multi-Barrier System . Do not rely on a single layer of defense.[3][4]

A. Hand Protection: The "Laminate-Nitrile" System

Standard disposable nitrile gloves offer poor permeation resistance to aromatic amines (breakthrough often <15 minutes).

  • Primary Layer (Inner): Silver Shield® / 4H® (PE/EVAL Laminate) .

    • Why: These provide >480 minutes of breakthrough time against anilines.

    • Trade-off: Poor dexterity.

  • Secondary Layer (Outer): 5-8 mil Nitrile (Disposable) .

    • Why: Protects the inner glove from physical tears and provides grip.

    • Protocol: Change outer gloves immediately upon splash. Change inner gloves after every session.

B. Respiratory Protection
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • PPE (If Hood Failure/Spill): Full-face respirator with Type A (Organic Vapor) cartridges.

    • Note: Do not use N95/P3 particulate masks alone; they do not stop vapors.

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to vapor absorption risks.

  • Body: Tyvek® (Type 5/6) sleeve covers or a chemical-resistant apron over a standard cotton lab coat.

Operational Workflow: Safe Handling Logic

The following flowchart outlines the decision-making process for handling this compound safely.

SafetyProtocol Start Start: Handling N-methyl-3-(propan-2-yl)aniline RiskCheck Risk Check: Is Fume Hood Functional? Start->RiskCheck Abort STOP: Do Not Proceed Contact EHS RiskCheck->Abort No PPE_Donning Don PPE: 1. Laminate Liners 2. Nitrile Outer 3. Apron & Goggles RiskCheck->PPE_Donning Yes Handling Handling Phase: Keep < 100mL in Hood Use Secondary Containment PPE_Donning->Handling SpillCheck Event: Spill or Splash? Handling->SpillCheck Cleanup Spill Response: Absorb with Vermiculite Do NOT use Bleach SpillCheck->Cleanup Yes Decon Decontamination: Wipe containers with Ethanol Dispose of Outer Gloves SpillCheck->Decon No Cleanup->Decon End End Procedure Decon->End

Figure 1: Operational decision matrix for handling N-alkyl aniline derivatives. Note the critical stop point if engineering controls (fume hood) are compromised.

Step-by-Step Experimental Procedures
Phase 1: Preparation & Weighing
  • Workspace Prep: Place a disposable absorbent mat (plastic side down) in the fume hood.

  • Weighing:

    • Do not remove the stock bottle from the hood.

    • Tare a vial with a septum cap.

    • Use a glass pasteur pipette or syringe for transfer. Avoid pouring.

    • Cap the receiving vial immediately.

Phase 2: Reaction Setup
  • Solvent Choice: If possible, dilute the aniline derivative immediately upon transfer. Dilution reduces vapor pressure and skin permeation rate.

  • Temperature: Avoid heating in open vessels. If reflux is required, ensure the condenser is rated for the solvent volume and coolant flow is active before heating.

Phase 3: Decontamination & Doffing [4]
  • Tool Decon: Rinse pipettes/syringes with acetone or ethanol into a dedicated "Organic Amine Waste" container.

  • Outer Glove Removal:

    • Grasp the outside of one glove near the wrist.

    • Peel it away from the hand, turning it inside out.

    • Hold the peeled glove in the gloved hand.

    • Slide a finger of the un-gloved hand (still wearing the Laminate liner) under the remaining nitrile glove and peel off.

  • Laminate Liner Removal: Remove liners last, handling them only by the inside cuff.

Emergency Response & Disposal
Spill Management
  • Small Spill (<10 mL): Cover with vermiculite or sand. Scoop into a jar. Wipe area with dilute acetic acid (to protonate the amine, making it water-soluble and less volatile), then water.

  • Incompatible Materials: NEVER use bleach (sodium hypochlorite) . Reaction with anilines can produce chloroamines or other exothermic/toxic byproducts.

First Aid (Specific to Anilines)
  • Skin Contact: Wash with polyethylene glycol 300 (PEG-300) or ethanol first (to solubilize the lipophilic amine), then copious soap and water. Water alone is less effective.

  • Medical Alert: If exposure is suspected, inform medical personnel of potential Methemoglobinemia . The antidote is typically Methylene Blue, administered intravenously under medical supervision.

Disposal
  • Waste Stream: Segregate as "Toxic Organic - Amine".

  • Storage: Do not store waste bottles near oxidizing acids (Nitric, Sulfuric) to prevent violent reactions.

References
  • PubChem. (n.d.). N,N-Dimethyl-3-(propan-2-yl)aniline (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link](Note: Used as primary structural analog for hazard inference).

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Aniline.[6] Retrieved March 1, 2026, from [Link]

Sources

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